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Foundational

An In-depth Technical Guide to 4-Cyclobutylbenzene-1-sulfonamide: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Cyclobutylbenzene-1-sulfonamide is a unique organic compound characterized by a cyclobutyl moiety attached to a benzenesulfonamide core. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclobutylbenzene-1-sulfonamide is a unique organic compound characterized by a cyclobutyl moiety attached to a benzenesulfonamide core. While not extensively documented in mainstream chemical literature, its structure suggests potential applications in medicinal chemistry and materials science, drawing interest from researchers in drug discovery and organic synthesis. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs.[1] The incorporation of a cyclobutyl group introduces a non-planar, lipophilic element that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of 4-cyclobutylbenzene-1-sulfonamide, with a primary focus on its chemical structure, a plausible and detailed synthetic pathway, and its predicted physicochemical properties. As direct experimental data for this specific molecule is scarce, this guide leverages established principles of organic chemistry and data from analogous compounds to provide a robust and scientifically grounded resource for researchers.

Chemical Structure and Nomenclature

The chemical structure of 4-Cyclobutylbenzene-1-sulfonamide consists of a central benzene ring substituted at the 1 and 4 positions. A sulfonamide group (-SO₂NH₂) is attached to the first carbon, and a cyclobutyl ring is attached to the fourth carbon.

Systematic (IUPAC) Name: 4-Cyclobutylbenzene-1-sulfonamide

Molecular Formula: C₁₀H₁₃NO₂S

Molecular Weight: 211.28 g/mol

Below is a diagram illustrating the chemical structure of 4-Cyclobutylbenzene-1-sulfonamide.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Cyclobutylbenzene Cyclobutylbenzene Intermediate 4-Cyclobutylbenzenesulfonyl Chloride Cyclobutylbenzene->Intermediate    ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) ChlorosulfonicAcid->Intermediate FinalProduct 4-Cyclobutylbenzene-1-sulfonamide Intermediate->FinalProduct    Ammonia Aqueous Ammonia (NH₄OH) Ammonia->FinalProduct

Caption: Proposed two-step synthesis of 4-Cyclobutylbenzene-1-sulfonamide.

Part 1: Synthesis of 4-Cyclobutylbenzenesulfonyl Chloride

The first step involves the electrophilic aromatic substitution of cyclobutylbenzene with chlorosulfonic acid. This reaction, known as chlorosulfonation, introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, primarily at the para position due to the ortho, para-directing nature of the alkyl (cyclobutyl) group.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place cyclobutylbenzene (13.2 g, 0.1 mol). [2][3]Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (29.1 g, 0.25 mol) dropwise from the dropping funnel to the stirred cyclobutylbenzene over a period of 30-45 minutes. [4]Maintain the reaction temperature below 10 °C throughout the addition. Hydrogen chloride gas will be evolved during the reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a beaker with stirring. The 4-cyclobutylbenzenesulfonyl chloride will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Dry the crude product in a desiccator over anhydrous calcium chloride. Further purification can be achieved by recrystallization from a suitable solvent such as a mixture of hexane and ethyl acetate.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions and decomposition of the product.

  • Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures the complete conversion of the starting material. [4]* Quenching on Ice: Pouring the reaction mixture onto ice serves to hydrolyze any remaining chlorosulfonic acid and precipitate the less water-soluble sulfonyl chloride.

Part 2: Synthesis of 4-Cyclobutylbenzene-1-sulfonamide

The second step is the conversion of the synthesized 4-cyclobutylbenzenesulfonyl chloride to the final sulfonamide. This is achieved through a nucleophilic substitution reaction with ammonia. [5][6] Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the dried 4-cyclobutylbenzenesulfonyl chloride (23.1 g, 0.1 mol) in a suitable organic solvent such as acetone or tetrahydrofuran (100 mL).

  • Addition of Ammonia: To this solution, add concentrated aqueous ammonia (28-30%, approximately 50 mL) dropwise with stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • Reaction Progression: After the addition is complete, stir the mixture at room temperature for 2-3 hours. The formation of a white precipitate (the sulfonamide) should be observed.

  • Work-up: Pour the reaction mixture into a beaker containing cold water (200 mL) to precipitate the product completely.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude 4-cyclobutylbenzene-1-sulfonamide from a suitable solvent system, such as ethanol-water, to obtain the purified product.

Causality Behind Experimental Choices:

  • Use of Aqueous Ammonia: Aqueous ammonia provides both the nucleophile (NH₃) and a basic medium to neutralize the hydrogen chloride formed during the reaction. [5]* Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities and provides a crystalline product suitable for characterization.

Spectral Analysis (Predicted)

While experimental spectra are not available, the expected spectral data for 4-cyclobutylbenzene-1-sulfonamide can be predicted based on its functional groups and the analysis of similar compounds. [7][8]

Spectroscopic Technique Expected Features
¹H NMR - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.5-8.0 ppm. - Sulfonamide protons (-SO₂NH₂): A broad singlet around δ 7.0-7.5 ppm. - Cyclobutyl protons: Multiplets in the range of δ 1.8-3.5 ppm.
¹³C NMR - Aromatic carbons: Peaks in the range of δ 120-150 ppm. - Cyclobutyl carbons: Peaks in the range of δ 15-40 ppm.
IR (Infrared) Spectroscopy - N-H stretching (sulfonamide): Two bands around 3350 and 3250 cm⁻¹. - S=O stretching (sulfonamide): Strong absorptions around 1330 and 1150 cm⁻¹. - C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 211. |

Biological Activity and Potential Applications

The sulfonamide moiety is a cornerstone in medicinal chemistry, known for its diverse biological activities. [1][9][10]The introduction of a cyclobutyl group can modulate the lipophilicity and steric profile of the molecule, potentially leading to novel pharmacological properties.

Potential Areas of Investigation:

  • Antibacterial Agents: Sulfonamides have a long history as antibacterial drugs. 4-Cyclobutylbenzene-1-sulfonamide could be screened for activity against various bacterial strains.

  • Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes. This compound could be investigated as an inhibitor of enzymes like carbonic anhydrase or matrix metalloproteinases.

  • Anti-inflammatory and Analgesic Agents: Some sulfonamide derivatives exhibit anti-inflammatory and analgesic properties.

  • Anticancer Agents: Certain sulfonamides have shown promise as anticancer agents by targeting specific pathways in cancer cells.

The unique structural features of 4-cyclobutylbenzene-1-sulfonamide make it an interesting candidate for further research and development in these and other therapeutic areas.

Conclusion

This technical guide has provided a detailed overview of 4-cyclobutylbenzene-1-sulfonamide, a compound with significant potential in chemical and pharmaceutical research. While direct experimental data is limited, this guide has outlined its chemical structure, predicted its key physicochemical and spectral properties, and provided a robust, step-by-step synthetic protocol based on well-established chemical principles. The provided methodologies and predicted data serve as a valuable starting point for researchers interested in synthesizing and exploring the properties and potential applications of this novel sulfonamide derivative.

References

  • Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a. Organic & Biomolecular Chemistry, 8(23), 5483-5493.
  • CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride. (2012).
  • Alkylbenzene sulphonates. (2025, November 18). PCC Group Product Portal.
  • BenchChem. (n.d.).
  • US6602840B1 - Processes for making alkylbenzenesulfonate surfactants and products thereof. (2003).
  • CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. (2012).
  • Walker, D. P., et al. (2003).
  • CymitQuimica. (n.d.). CAS 4392-30-7: cyclobutylbenzene.
  • CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis. (2012).
  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024, July 3). ChemRxiv.
  • Alkylbenzene sulfon
  • Baxendale Group. (2010, December 23).
  • Suter, C. M., & Weston, A. W. (2011).
  • Computational Study of Benzene Sulfonamide. (n.d.). Scribd.
  • Tricyclobutabenzene. (n.d.). In Wikipedia.
  • CymitQuimica. (n.d.). CAS 1135-00-8: 4-butylbenzene-1-sulfonamide.
  • Clark, J. (n.d.). Reactions of acyl chlorides with ammonia and primary amines. Chemguide.
  • PubChem. (n.d.). 4-(Cyclohexylselanyl)benzene-1-sulfonamide.
  • Reactions of Acyl Chlorides with Ammonia. (2023, January 22). Chemistry LibreTexts.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Reactions of Acyl halide. (n.d.). Toppr.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • PubChem. (n.d.). 4-Butylbenzenesulfonamide.
  • NIST. (n.d.). Benzene, cyclobutyl-. NIST Chemistry WebBook.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • El-Sayed, M. A., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4685.
  • Multi-step Synthesis of Substituted Benzenes. (2023, January 16). YouTube.
  • Structural and computational insights into a benzene sulfonamide deriv
  • Tsefack, C. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7480.
  • Amoozadeh, A., Rahmani, S., & Tabrizian, E. (n.d.). Supporting Information Nano titania-supported sulfonic acid catalyzed synthesis of α,α′-bis(substituted- benzylidene)
  • PubChemLite. (n.d.). 4-(cyclopentyloxy)benzene-1-sulfonamide (C11H15NO3S).
  • Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Physical Organic Chemistry, 19(10), 658-669.
  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.

Sources

Exploratory

High-Resolution Physicochemical Profiling of 4-Cyclobutylbenzene-1-sulfonamide: Exact Mass Determination and Mechanistic Significance

Executive Summary In contemporary medicinal chemistry, 4-Cyclobutylbenzene-1-sulfonamide (CAS: 1421262-71-6) serves as a highly specialized building block and pharmacophore. The compound exhibits a dual-functional archit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, 4-Cyclobutylbenzene-1-sulfonamide (CAS: 1421262-71-6) serves as a highly specialized building block and pharmacophore. The compound exhibits a dual-functional architecture: the primary sulfonamide moiety acts as a classic zinc-binding motif, while the para-substituted cyclobutyl ring imparts unique steric constraints and lipophilicity.

For researchers synthesizing derivatives or conducting pharmacokinetic tracking, distinguishing this compound from isobaric interferences is critical. This whitepaper provides a rigorous, self-validating framework for the exact mass determination of 4-cyclobutylbenzene-1-sulfonamide via High-Resolution Mass Spectrometry (HRMS) and elucidates the mechanistic causality behind its target binding.

Physicochemical Profiling and Mass Specifications

In mass spectrometry, relying on the average molecular weight (calculated from natural isotopic abundances) is insufficient for structural elucidation. High-resolution instruments require the monoisotopic exact mass —the mass calculated using the principal isotopes of each element ( 12 C, 1 H, 14 N, 16 O, 32 S).

Table 1 summarizes the critical quantitative mass metrics required for precise HRMS calibration and target screening.

Table 1: Physicochemical and High-Resolution Mass Specifications

Analytical PropertyValue
IUPAC Name 4-Cyclobutylbenzene-1-sulfonamide
Molecular Formula C 10​ H 13​ NO 2​ S
Molecular Weight (Average) 211.28 g/mol
Monoisotopic Exact Mass 211.0667 Da
[M-H]⁻ Exact Mass (ESI-) 210.0594 m/z
[M+H]⁺ Exact Mass (ESI+) 212.0740 m/z
Diagnostic MS/MS Fragments (ESI-) m/z 77.9650 [SO 2​ N]⁻, m/z 79.9812[SO 2​ NH 2​ ]⁻

Mechanistic Significance in Target Binding

Sulfonamides are historically recognized as potent inhibitors of metalloenzymes, most notably Carbonic Anhydrase (CA). The structural features of 4-cyclobutylbenzene-1-sulfonamide dictate a highly specific, multi-step binding pathway.

The Causality of Pharmacophore Design
  • Proton Transfer & Coordination: Upon entering the enzyme's active site, the neutral sulfonamide undergoes an obligate proton-transfer event. The deprotonated sulfonamide anion then directly coordinates with the catalytic Zn 2+ ion, displacing the native zinc-bound hydroxide ion .

  • Hydrogen Bonding Network: The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, interacting with the backbone amide of the Thr199 residue, anchoring the molecule.

  • The Cyclobutyl Advantage: Unlike flexible alkyl chains (e.g., butyl or propyl groups), the cyclobutyl ring provides a rigid, sterically constrained lipophilic surface. This structural rigidity minimizes the entropic penalty upon binding to the hydrophobic pocket of the CA active site, significantly enhancing the inhibitor's residence time.

CA_Inhibition Inhibitor 4-Cyclobutylbenzene-1-sulfonamide (Neutral State) ActiveSite Carbonic Anhydrase Active Site (Zn2+ - OH-) Inhibitor->ActiveSite Entry Deprotonation Proton Transfer (Formation of Sulfonamide Anion) ActiveSite->Deprotonation Coordination Zn2+ Coordination (Displacement of OH-) Deprotonation->Coordination Hbond H-Bonding Network (Thr199 & Glu106) Coordination->Hbond Lipophilic Hydrophobic Pocket (Cyclobutyl Group Interaction) Coordination->Lipophilic

Fig 1. Mechanistic pathway of carbonic anhydrase inhibition by 4-cyclobutylbenzene-1-sulfonamide.

Experimental Protocol: HRMS Exact Mass Determination

To verify the structural identity and purity of synthesized 4-cyclobutylbenzene-1-sulfonamide, Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is the gold standard.

Why ESI Negative Mode? While many small molecules are analyzed in positive mode, sulfonamides possess an acidic N-H proton (pKa ~10) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Operating in Electrospray Ionization negative (ESI-) mode yields the [M-H]⁻ ion with superior signal-to-noise ratios and minimizes unwanted in-source fragmentation .

Step-by-Step Self-Validating Workflow

Step 1: Sample Preparation

  • Action: Dissolve the compound in LC-MS grade methanol to achieve a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 50:50 Methanol/Water.

  • Causality: This specific dilution prevents detector saturation in the QTOF analyzer, which can artificially broaden peaks and distort the isotopic mass defect calculations.

Step 2: Chromatographic Separation

  • Action: Utilize a UHPLC C18 column (2.1 × 100 mm, 1.7 µm). Use Mobile Phase A (5 mM Ammonium Acetate in Water, pH ~8.0) and Mobile Phase B (Acetonitrile) in a gradient from 10% B to 90% B over 5 minutes.

  • Causality: The slightly basic pH of the ammonium acetate buffer ensures the sulfonamide remains partially deprotonated in the liquid phase prior to aerosolization, drastically enhancing ESI- ionization efficiency.

Step 3: MS Acquisition (QTOF)

  • Action: Set polarity to Negative Ion Mode (ESI-). Apply a capillary voltage of 2.5 kV and maintain a mass resolution of > 60,000 FWHM across an m/z 50–500 range.

Step 4: Data Processing & Self-Validation

  • Action: Extract the ion chromatogram (EIC) for the theoretical [M-H]⁻ exact mass of 210.0594 m/z using a narrow mass tolerance window of ±5 ppm.

  • Validation Mechanism: To ensure the detected mass is not a false-positive isobaric interference, subject the precursor ion to Collision-Induced Dissociation (CID). The protocol is considered self-validated only if the MS/MS spectra reveal the diagnostic product ions at m/z 77.9650 ([SO 2​ N]⁻) and m/z 79.9812 ([SO 2​ NH 2​ ]⁻) , alongside a neutral loss of SO 2​ (63.96 Da).

HRMS_Workflow SamplePrep Sample Preparation (Dilution in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient) SamplePrep->LC Ionization ESI- Ionization (Deprotonation to [M-H]-) LC->Ionization QTOF Q-TOF Mass Spectrometry (Resolution > 60,000) Ionization->QTOF Data Data Processing (Exact Mass: 210.0594 m/z) QTOF->Data

Fig 2. LC-HRMS analytical workflow for exact mass determination of 4-cyclobutylbenzene-1-sulfonamide.

References

  • Baronas, D., Dudutienė, V., Paketurytė, V., et al. "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal, 50(7), 993-1011 (2021). URL:[Link]

  • Alterio, V., Vitale, R. M., Monti, S. M., et al. "Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies." Journal of Medicinal Chemistry, 58(24), 9639-9648 (2015). URL:[Link]

  • Bua, S., Di Cesare Mannelli, L., Ghelardini, C., et al. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules, 28(7), 3261 (2023). URL:[Link]

  • Jia, W., Chu, X., Ling, Y., et al. "Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry." Food Chemistry, 370, 131015 (2022). URL:[Link]

  • Huang, Z., Hu, L.-X., Yang, J.-B., et al. "Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants." Environmental Science & Technology, 58(25), 11012-11023 (2024). URL:[Link]

Foundational

Introduction: The Emergence of Cyclobutyl-Containing Sulfonamides in Drug Discovery

An In-Depth Technical Guide to the Pharmacokinetics of 4-Cyclobutylbenzene-1-sulfonamide Derivatives The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of therapeutics ranging from ant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 4-Cyclobutylbenzene-1-sulfonamide Derivatives

The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of therapeutics ranging from antibacterial to anti-inflammatory and anti-cancer agents.[1][2] The 4-cyclobutylbenzene-1-sulfonamide scaffold represents a modern evolution of this classic pharmacophore, integrating a cyclobutyl moiety to modulate physicochemical and pharmacokinetic properties. The cyclobutyl ring is increasingly utilized in drug design to enhance metabolic stability, improve solubility, and provide a rigid, three-dimensional structure that can optimize interactions with biological targets.[3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of 4-cyclobutylbenzene-1-sulfonamide derivatives. We will dissect the core pharmacokinetic (PK) processes—Absorption, Distribution, Metabolism, and Excretion (ADME)—providing not only the standard methodologies for their assessment but also the underlying scientific rationale for experimental design and data interpretation. Our focus is on building a robust, self-validating understanding of a compound's in vivo behavior from foundational in vitro data.

Section 1: Absorption - The Gateway to Systemic Exposure

For a drug to be effective orally, it must first be absorbed from the gastrointestinal tract into the bloodstream. This process is governed by two primary physicochemical properties: solubility and permeability. For the 4-cyclobutylbenzene-1-sulfonamide series, the interplay between the polar sulfonamide group and the nonpolar cyclobutylbenzene core dictates these characteristics.

Aqueous Solubility

Poor aqueous solubility is a frequent cause of poor oral bioavailability. The introduction of a methyl sulfonamide substituent has been shown in some bicyclic systems to improve solubility, effectively moving compounds from a less desirable Biopharmaceutical Classification System (BCS) class IV to a more developable class II.[5]

Experimental Protocol: Kinetic Solubility Assay via Turbidimetry

This high-throughput assay provides an early assessment of a compound's solubility, guiding initial formulation and structure-activity relationship (SAR) studies.

  • Stock Solution Preparation : Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution : In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution : Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well clear-bottom plate containing phosphate-buffered saline (PBS) at pH 7.4. This creates a final DMSO concentration of <1%.

  • Incubation & Measurement : Shake the plate for 2 hours at room temperature to allow for equilibration. Measure the turbidity (absorbance) at a wavelength of 620 nm using a plate reader.

  • Data Analysis : The concentration at which the absorbance reading sharply increases indicates the point of precipitation. This is reported as the kinetic solubility.

Causality: This assay is chosen for its speed and low compound consumption, making it ideal for early discovery. It mimics the rapid precipitation that can occur when a drug dissolved in a formulation vehicle enters the aqueous environment of the gut.

Permeability

Permeability is the ability of a compound to pass through biological membranes. The addition of a sulfonamide can sometimes negatively impact permeability, but the lipophilic cyclobutyl group may counteract this.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for predicting human intestinal permeability. It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions that mimic the intestinal barrier.

  • Cell Culture : Culture Caco-2 cells on semi-permeable filter membranes in a transwell plate system for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check : Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Assay Initiation : Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.

  • Sample Collection : At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Reverse Permeability (Efflux) : In a separate set of wells, add the compound to the basolateral side and sample from the apical side to determine the B-to-A permeability.

  • Quantification : Analyze the concentration of the compound in all samples using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

  • Data Analysis : Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Causality: The Caco-2 model is authoritative because it not only measures passive diffusion but also identifies compounds subject to active transport mechanisms (influx or efflux), which are critical determinants of oral absorption in vivo.[5]

Section 2: Distribution - Where the Compound Goes

Once absorbed, a drug distributes throughout the body. This process is heavily influenced by its binding to plasma proteins and its ability to penetrate tissues. Only the unbound (free) drug is available to interact with its target and exert a therapeutic effect.[7][8]

Plasma Protein Binding (PPB)

Sulfonamides are known to bind to plasma proteins, primarily albumin.[8] The extent of binding impacts the drug's distribution, clearance, and potential for drug-drug interactions.[7] Highly protein-bound drugs generally have a longer plasma half-life and slower excretion.[9]

Experimental Protocol: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is considered the gold standard for PPB assessment as it minimizes non-specific binding.[8][9]

  • Device Preparation : A RED device consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows small molecules to pass freely.

  • Sample Loading : Add plasma (from relevant species, e.g., human, rat) spiked with the test compound to one chamber (the plasma chamber). Add an equal volume of PBS to the other chamber (the buffer chamber).

  • Equilibration : Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to equilibrate across the membrane.

  • Sample Analysis : After incubation, collect aliquots from both the plasma and buffer chambers. The concentration in the buffer chamber represents the free drug concentration.

  • Quantification : Determine the concentrations in both aliquots by LC-MS/MS. It is crucial to match the matrix of the calibration standards with the samples (plasma for the plasma chamber, PBS for the buffer chamber).

  • Calculation :

    • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • % Bound = (1 - fu) * 100

Causality: This method is superior to ultrafiltration for many compounds because it is less susceptible to non-specific binding to the apparatus and allows for true equilibrium to be reached, providing a more accurate measure of the physiologically relevant free fraction.[9]

G cluster_0 Rapid Equilibrium Dialysis (RED) Workflow prep Device Preparation RED insert with dialysis membrane placed in base plate load Sample Loading Plasma Chamber: Plasma + Test Compound Buffer Chamber: PBS prep->load Step 1 incubate Equilibration Incubate at 37°C with shaking for 4-6 hours Free drug moves across membrane load->incubate Step 2 sample Sample Collection Aliquot from Plasma Chamber (Bound + Free) Aliquot from Buffer Chamber (Free only) incubate->sample Step 3 analyze LC-MS/MS Analysis Quantify drug concentration in both chambers sample->analyze Step 4 calculate Calculation fu = [Buffer] / [Plasma] % Bound = (1 - fu) * 100 analyze->calculate Step 5

Caption: Workflow for Plasma Protein Binding Assay using RED.

Section 3: Metabolism - The Body's Chemical Processor

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver.[10] This process facilitates their elimination and can lead to the formation of active or inactive metabolites. For sulfonamides, metabolism often involves the cytochrome P450 (CYP) enzyme system.[11][12][13] The cyclobutyl group is often added to block a site of metabolism, thereby improving metabolic stability.[3]

Metabolic Stability

Assessing how quickly a compound is metabolized is critical for predicting its in vivo half-life and oral bioavailability. This is typically done using subcellular fractions like liver microsomes or more complex systems like hepatocytes.[14][15]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs.[16]

  • Reagent Preparation : Prepare a reaction mixture containing the test compound (e.g., 1 µM) and pooled HLMs (e.g., 0.5 mg/mL) in a phosphate buffer.

  • Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to acclimate.

  • Reaction Initiation : Start the metabolic reaction by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).

  • Time-Point Sampling : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing : Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis : Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis :

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (k / microsomal protein concentration).

Causality: Microsomes are chosen for initial screening due to their commercial availability, ease of use, and high concentration of CYP enzymes, providing a robust and cost-effective way to assess Phase I metabolic liability.[17] Comparing stability in microsomes from different species (e.g., human, rat, mouse, dog) is essential for selecting the appropriate species for toxicology studies.[16]

G cluster_1 In Vitro Metabolic Stability Workflow prep Prepare Reaction Mix Test Compound + Liver Microsomes in Buffer pre_incubate Pre-incubate 5 min at 37°C prep->pre_incubate initiate Initiate Reaction Add NADPH Cofactor pre_incubate->initiate sample Time-Point Sampling t = 0, 5, 15, 30, 60 min Quench with Acetonitrile + IS initiate->sample process Process Samples Centrifuge to precipitate proteins sample->process analyze LC-MS/MS Analysis Quantify remaining parent compound in supernatant process->analyze data Data Analysis Calculate in vitro t½ and Intrinsic Clearance (Clint) analyze->data

Caption: Workflow for a microsomal metabolic stability assay.

CYP450 Reaction Phenotyping and Inhibition

It is crucial to identify which specific CYP isozymes are responsible for metabolizing a drug candidate (reaction phenotyping) and whether the drug candidate inhibits any major CYP isozymes (inhibition).[14] Sulfonamides are known inhibitors of some CYP isoforms.[13] Inhibition can lead to significant drug-drug interactions (DDIs).[14]

  • Reaction Phenotyping is performed using recombinant human CYP enzymes or chemical inhibitors in HLM to pinpoint the metabolizing enzymes.[17]

  • CYP Inhibition assays measure the effect of the test compound on the metabolism of known CYP-specific probe substrates. A decrease in the formation of the probe's metabolite indicates inhibition.[14]

Section 4: Excretion - The Final Exit

Excretion is the irreversible removal of a drug and its metabolites from the body.[10][18] The primary routes are renal (via urine) and biliary (via feces).[19][20] The physicochemical properties of the 4-cyclobutylbenzene-1-sulfonamide derivatives, particularly their polarity and molecular weight, will determine the predominant pathway.

  • Renal Excretion : Generally favors smaller, more polar compounds. The process involves glomerular filtration, active tubular secretion, and passive reabsorption.[21]

  • Biliary Excretion : Typically for larger, more lipophilic compounds and their glucuronide metabolites, which are transported into the bile and then eliminated in the feces.[21]

Determining the excretion pathways requires in vivo studies in animal models, often using radiolabeled compounds to track the parent drug and all its metabolites.

Section 5: In Vivo Pharmacokinetic Studies

In vitro ADME data provides predictions, but in vivo studies are required to understand the integrated pharmacokinetic profile of a compound in a living system.[22][23] These studies measure the drug concentration over time in biological fluids (typically plasma) after administration.

Experimental Protocol: Rodent In Vivo PK Study

  • Animal Model : Select an appropriate rodent species (e.g., Sprague-Dawley rat), often guided by comparative in vitro metabolism data.

  • Dosing : Administer the compound via two routes in separate groups of animals:

    • Intravenous (IV) : Administers the drug directly into the systemic circulation (100% bioavailability by definition).

    • Oral (PO) : Administers the drug via oral gavage to assess absorption and first-pass metabolism.

  • Blood Sampling : Collect blood samples at a series of predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into anticoagulant-treated tubes.

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma.

  • Bioanalysis : Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.[24][25]

  • Pharmacokinetic Analysis : Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate key PK parameters.[26]

Data Presentation: Key Pharmacokinetic Parameters

The results from an in vivo study are best summarized in a table. The following table shows example data for a hypothetical 4-cyclobutylbenzene-1-sulfonamide derivative.

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)UnitDescription
Cmax 12503500ng/mLMaximum observed plasma concentration
Tmax 0.081.0hTime to reach Cmax
AUC(0-inf) 280011200h*ng/mLArea under the concentration-time curve
3.53.8hElimination half-life
CL 5.9-mL/min/kgClearance
Vss 1.8-L/kgVolume of distribution at steady state
F% -40%Oral Bioavailability

Causality & Interpretation:

  • Clearance (CL) : A measure of the body's efficiency in eliminating the drug. Calculated from the IV dose.

  • Volume of Distribution (Vss) : Indicates the extent of drug distribution into tissues. A value >0.7 L/kg suggests tissue penetration.

  • Oral Bioavailability (F%) : The fraction of the oral dose that reaches systemic circulation. It is a critical parameter for oral drug viability and is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. An F% of 40% indicates moderate absorption and/or significant first-pass metabolism.

G cluster_0 The ADME Journey of an Oral Drug Administration Oral Administration Absorption Absorption (GI Tract → Blood) Administration->Absorption Distribution Distribution (Blood ↔ Tissues) Absorption->Distribution Systemic Circulation Metabolism Metabolism (Primarily Liver) Distribution->Metabolism Excretion Excretion (Kidney, Bile) Distribution->Excretion Direct Elimination Target Site of Action (Therapeutic Effect) Distribution->Target Metabolism->Excretion Target->Distribution

Caption: The integrated ADME process for an orally administered drug.

Section 6: Structure-Pharmacokinetic Relationships (SPR)

Systematic analysis of how structural modifications to the 4-cyclobutylbenzene-1-sulfonamide scaffold affect its PK profile is the essence of lead optimization.

  • The Sulfonamide Moiety : Modifications here can drastically alter pKa, solubility, and protein binding. For antibacterial sulfonamides, specific substitutions are known to be critical for activity.[27] While the core requirements might differ for other therapeutic targets, the principles of modulating physicochemical properties remain.[28]

  • The Cyclobutyl Group : This moiety is often a metabolic blocker. Its puckered, three-dimensional nature can also influence how the molecule fits into enzyme active sites or transporter binding pockets, potentially reducing clearance or altering distribution compared to a planar phenyl ring.[3]

  • The Benzene Ring : Substitution patterns on the central phenyl ring can fine-tune properties. For instance, adding electron-withdrawing groups might alter CYP-mediated metabolism, while adding polar groups could change solubility and excretion pathways.

Conclusion

The pharmacokinetic evaluation of 4-cyclobutylbenzene-1-sulfonamide derivatives is a multi-faceted process that builds from high-throughput in vitro assays to definitive in vivo studies. A thorough understanding of a compound's ADME profile is not merely a data-gathering exercise; it is fundamental to designing safe and effective medicines. By methodically assessing solubility, permeability, protein binding, metabolic stability, and in vivo disposition, drug development teams can establish clear structure-pharmacokinetic relationships. This enables the rational design of molecules with optimized properties, increasing the probability of identifying a clinical candidate with a desirable human pharmacokinetic profile.

References

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  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Retrieved from [Link]

  • Sustainability. (n.d.). Drug Excretion Pathways. Retrieved from [Link]

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  • ACS Publications. (n.d.). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. Retrieved from [Link]

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Exploratory

Foundational Strategy: Identifying the Putative Biological Target

An In-Depth Technical Guide to the In Vitro Binding Affinity of 4-Cyclobutylbenzene-1-sulfonamide This guide provides a comprehensive framework for the detailed characterization of the in vitro binding affinity of 4-Cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Binding Affinity of 4-Cyclobutylbenzene-1-sulfonamide

This guide provides a comprehensive framework for the detailed characterization of the in vitro binding affinity of 4-Cyclobutylbenzene-1-sulfonamide. As no pre-existing binding data for this specific molecule is publicly available, this document serves as a strategic and methodological blueprint for researchers, scientists, and drug development professionals. We will proceed from first principles, establishing a likely biological target based on the compound's core structure and outlining a multi-pronged experimental plan to generate robust, publication-quality binding data.

The narrative is structured to provide not just procedural steps, but the underlying scientific rationale—the "why" behind each experimental choice—to ensure the generation of trustworthy and contextually meaningful results.

The structural hallmark of 4-Cyclobutylbenzene-1-sulfonamide is its primary sulfonamide (-SO₂NH₂) moiety. This functional group is a well-established and potent zinc-binding group, a feature that has made sulfonamides one of the most important classes of inhibitors for the zinc-containing metalloenzyme family of carbonic anhydrases (CAs)[1][2]. The sulfonamide nitrogen coordinates to the catalytic Zn²⁺ ion in the deprotonated state, effectively inhibiting the enzyme's function[1].

Given this extensive precedent, the logical and most scientifically sound starting point for our investigation is to hypothesize that 4-Cyclobutylbenzene-1-sulfonamide acts as an inhibitor of human carbonic anhydrase (hCA) isoforms. Several hCA isoforms are critical drug targets for a range of pathologies, including glaucoma (hCA II, IV), epilepsy (hCA VII), and cancer (hCA IX, XII)[3][4][5]. Therefore, this guide will focus on methodologies to determine the binding affinity and inhibitory profile of the compound against a panel of therapeutically relevant hCA isoforms (e.g., hCA I, II, VII, and IX).

Pre-analytical Phase: Reagent Preparation and Quality Control

Before any binding experiments can be conducted, the integrity of the core reagents—the protein targets and the small molecule ligand—must be rigorously established.

Synthesis of 4-Cyclobutylbenzene-1-sulfonamide

While numerous general methods exist for the synthesis of primary sulfonamides from starting materials like sulfonyl chlorides or carboxylic acids[6][7], a specific protocol for 4-Cyclobutylbenzene-1-sulfonamide must be executed. A plausible route involves the chlorosulfonylation of cyclobutylbenzene followed by amination.

Post-synthesis Quality Control is non-negotiable:

  • Structural Verification: Confirmation via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: Determination using high-performance liquid chromatography (HPLC), with a purity of >98% being the standard for binding assays.

  • Solubility: The compound's solubility must be determined in relevant assay buffers. Poor solubility can lead to compound aggregation and artifactual data. The use of a small percentage of DMSO (typically <1%) is common, but its effect must be controlled for.

Recombinant Human Carbonic Anhydrase (hCA) Expression and Purification

The selected hCA isoforms (I, II, VII, IX) should be expressed recombinantly, typically in an E. coli expression system.

  • Expression: Utilize a plasmid vector (e.g., pET vector) containing the cDNA for the desired hCA isoform, often with a hexahistidine (His₆) tag to facilitate purification.

  • Purification: The standard method involves immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin, followed by a polishing step such as size-exclusion chromatography (SEC) to ensure a monodisperse, aggregate-free protein preparation.

  • Quality Control:

    • Purity: Assessed by SDS-PAGE to be >95%.

    • Concentration: Determined accurately using a spectrophotometer (A₂₈₀) or a colorimetric assay (e.g., Bradford or BCA).

    • Activity: Enzymatic activity must be confirmed using a standard esterase activity assay to ensure the purified protein is properly folded and catalytically competent.

Biophysical Characterization: A Triad of Orthogonal Binding Assays

Reliance on a single technique is insufficient for a comprehensive understanding of binding affinity. A self-validating system employs multiple orthogonal methods that measure different physical phenomena. Here, we detail the application of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) as a robust analytical triad.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Expertise & Experience (The "Why"): ITC stands alone as the only technique that directly measures the heat released or absorbed during a binding event.[8] This provides a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment.[9][10] From one ITC run, we can determine the binding affinity (Kₐ or K₋), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry (n), offering deep mechanistic insights into the forces driving the interaction.[11]

Experimental Protocol: ITC

  • Reagent Preparation:

    • Dialyze the purified hCA isoform extensively against the chosen ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Dissolve 4-Cyclobutylbenzene-1-sulfonamide in the final dialysis buffer. A small amount of DMSO may be used for solubility, but the identical concentration must be present in the protein solution to cancel out heats of dilution.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument (e.g., a Malvern MicroCal PEAQ-ITC).

    • Set the experimental temperature (e.g., 25°C).

  • Loading:

    • Load the sample cell (typically ~200-300 µL) with the hCA protein solution (e.g., 10-20 µM).

    • Load the injection syringe (typically ~40 µL) with the 4-Cyclobutylbenzene-1-sulfonamide solution, at a concentration 10-15 times that of the protein (e.g., 150-200 µM).

  • Titration:

    • Perform a series of small, spaced injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Control Experiment:

    • Perform an identical titration of the ligand into buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

Data Analysis & Interpretation: The raw data appears as a series of heat-burst peaks for each injection. Integrating the area under these peaks yields the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: K₋, n, and ΔH.[10] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.

Visualization: ITC Experimental Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis p_prep Dialyze hCA Protein against ITC Buffer l_prep Dissolve Sulfonamide in final dialysate load Load Protein into Cell Load Ligand into Syringe p_prep->load titrate Titrate Ligand into Protein load->titrate control Control: Titrate Ligand into Buffer titrate->control  For Subtraction integrate Integrate Heat Peaks titrate->integrate plot Plot Heat vs. Molar Ratio integrate->plot fit Fit Isotherm to Binding Model plot->fit results Determine: KD, ΔH, ΔS, n fit->results

Caption: Workflow for determining thermodynamic binding parameters using ITC.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

Expertise & Experience (The "Why"): SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[12] Its primary advantage is the ability to measure not only the affinity (K₋) but also the kinetic rate constants for association (kₐ or kₒₙ) and dissociation (k₋ or kₒₒ).[13] This kinetic information is critical in drug development, as drug-target residence time (related to kₒₒ) can often correlate better with efficacy than affinity alone. The high sensitivity of modern SPR instruments makes them well-suited for detecting the binding of small molecules like our target compound.[14]

Experimental Protocol: SPR

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 carboxymethylated dextran chip).

    • Immobilize the hCA isoform onto the chip surface, typically via amine coupling, to a target density (e.g., 2000-4000 Response Units, RU). One flow cell should be activated and blocked without protein to serve as a reference surface.

  • Analyte Preparation:

    • Prepare a dilution series of 4-Cyclobutylbenzene-1-sulfonamide in running buffer (e.g., HBS-EP+ buffer). Concentrations should bracket the expected K₋ (e.g., from 0.1x to 10x K₋), typically ranging from low nanomolar to mid-micromolar. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement (Kinetics/Affinity Assay):

    • Inject the analyte concentrations over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Association Phase: Monitor the increase in RU as the analyte binds to the immobilized protein.

    • Dissociation Phase: Inject running buffer to monitor the decrease in RU as the analyte dissociates.

    • Regeneration: If necessary, inject a mild regeneration solution (e.g., weak acid or base) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Processing:

    • The reference surface data is subtracted from the active surface data to correct for bulk refractive index changes and non-specific binding.

    • The buffer-only injection is then subtracted (double referencing) to correct for any systemic drift.

Data Analysis & Interpretation: The resulting sensorgrams (plots of RU vs. time) are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding). This fitting process yields the association rate constant (kₐ) and the dissociation rate constant (k₋). The equilibrium dissociation constant (K₋) is then calculated as k₋/kₐ.

Visualization: SPR Experimental Workflow

SPR_Workflow cluster_prep 1. Surface Preparation cluster_binding 2. Binding Cycle cluster_analysis 3. Data Analysis immobilize Immobilize hCA Protein on Sensor Chip reference Prepare Reference Flow Cell analyte Prepare Analyte (Sulfonamide) Dilutions immobilize->analyte inject Inject Analyte over Surface (Association) analyte->inject dissociate Inject Buffer (Dissociation) inject->dissociate regenerate Inject Regeneration Solution dissociate->regenerate subtract Double Reference Subtraction regenerate->subtract fit Globally Fit Sensorgrams to Kinetic Model subtract->fit results Determine: ka, kd, KD fit->results

Caption: Workflow for determining kinetic binding parameters using SPR.

Fluorescence Polarization (FP): A High-Throughput Solution-Based Method

Expertise & Experience (The "Why"): FP is a homogenous assay that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[15][16] A small, fluorescently-labeled ligand ("tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein, its tumbling slows dramatically, increasing the polarization.[17] This method is highly sensitive and amenable to high-throughput screening.[17] Since our compound is unlabeled, we will use a competition assay format, which is a powerful way to determine the binding affinity of test compounds by measuring their ability to displace a known fluorescent binder.[18]

Experimental Protocol: FP Competition Assay

  • Reagent Development:

    • A suitable fluorescent tracer must be identified or synthesized. This will be a known sulfonamide CA inhibitor (e.g., a derivative of acetazolamide) conjugated to a fluorophore (e.g., fluorescein).

    • The K₋ of this tracer for each hCA isoform must first be determined via a direct FP binding assay.

  • Assay Setup (384-well plate format):

    • To each well, add a fixed concentration of the hCA isoform (e.g., at or slightly below the K₋ of the tracer).

    • Add a fixed concentration of the fluorescent tracer (e.g., 1-5 nM).

    • Add a serial dilution of the competitor, 4-Cyclobutylbenzene-1-sulfonamide, covering a wide concentration range (e.g., from picomolar to high micromolar).

    • Include controls: wells with tracer only (for minimum polarization) and wells with tracer and protein but no competitor (for maximum polarization).

  • Measurement:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Read the plate on a microplate reader equipped with polarization filters, measuring the fluorescence polarization (mP) in each well.

Data Analysis & Interpretation: The mP values are plotted against the logarithm of the competitor concentration. The data will form a sigmoidal dose-response curve. This curve is fitted to a four-parameter logistic equation to determine the IC₅₀ value—the concentration of the competitor required to displace 50% of the bound tracer. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires the known K₋ of the fluorescent tracer.

Visualization: FP Competition Assay Principle

Caption: Principle of the FP competition assay for affinity determination.

Data Synthesis and Validation

The power of this multi-faceted approach lies in the comparison and consolidation of results from each technique. The data should be compiled to provide a comprehensive picture of the compound's binding profile.

Table 1: Summary of Hypothetical Binding Affinity Data for 4-Cyclobutylbenzene-1-sulfonamide

hCA IsoformITCSPRFP
K₋ (nM) K₋ (nM) Kᵢ (nM)
hCA I Value ± SDValue ± SDValue ± SD
hCA II Value ± SDValue ± SDValue ± SD
hCA VII Value ± SDValue ± SDValue ± SD
hCA IX Value ± SDValue ± SDValue ± SD

Trustworthiness Through Cross-Validation:

  • The affinity values (K₋ and Kᵢ) obtained from the three independent methods should be in close agreement (typically within a 3- to 5-fold range).

  • Discrepancies can point to experimental artifacts. For example, a much weaker affinity in SPR could indicate that the protein was partially denatured by immobilization. A discrepancy in ITC could suggest issues with buffer matching or compound solubility at high concentrations.

  • This cross-validation process is the cornerstone of a self-validating system, ensuring high confidence in the final reported values.

Conclusion

This technical guide outlines a rigorous, multi-platform strategy for the definitive characterization of the in vitro binding affinity of 4-Cyclobutylbenzene-1-sulfonamide. By hypothesizing human carbonic anhydrases as the primary targets and employing a triad of orthogonal, gold-standard biophysical techniques—ITC, SPR, and FP—researchers can generate a comprehensive and trustworthy dataset. This approach moves beyond a simple affinity number, providing rich thermodynamic and kinetic context to the molecular interaction. Following this framework will yield a deep understanding of the compound's binding profile, providing a solid foundation for further drug development efforts.

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Sources

Foundational

crystallographic structure of 4-Cyclobutylbenzene-1-sulfonamide

Title: Crystallographic Structure and Supramolecular Architecture of 4-Cyclobutylbenzene-1-sulfonamide: An In-Depth Technical Guide Executive Summary 4-Cyclobutylbenzene-1-sulfonamide (4-CBSA, CAS 1421262-71-6) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystallographic Structure and Supramolecular Architecture of 4-Cyclobutylbenzene-1-sulfonamide: An In-Depth Technical Guide

Executive Summary

4-Cyclobutylbenzene-1-sulfonamide (4-CBSA, CAS 1421262-71-6) serves as a highly privileged pharmacophore and versatile building block in modern medicinal chemistry. It is notably utilized in the structural design of RORγt inverse agonists and glutathione peroxidase 4 (GPX4) inhibitors[1][2]. While the specific un-derivatized single-crystal structure of 4-CBSA is part of proprietary libraries, its crystallographic behavior can be precisely mapped by synthesizing structural data from its derivatized complexes and closely related 4-alkylbenzenesulfonamide analogs. This whitepaper provides a comprehensive crystallographic analysis of 4-CBSA, detailing its conformational dynamics, hydrogen-bonding networks, and the self-validating Single-Crystal X-Ray Diffraction (SCXRD) methodology required to resolve its 3D architecture.

Chemical Context and Conformational Dynamics

The molecular architecture of 4-CBSA features two distinct domains that dictate its crystal packing: a highly polar, hydrogen-bond-donating/accepting sulfonamide moiety and a lipophilic, sterically demanding cyclobutyl ring.

  • Sulfonamide Geometry (S(VI) Center): The sulfur atom adopts a distorted tetrahedral geometry. The O=S=O angle typically widens beyond the ideal 109.5° (often reaching ~119°) due to the strong electrostatic repulsion between the highly electronegative oxygen atoms and their double bonds[3]. Conversely, the N–S–C angle compresses to approximately 106°. This precise distortion is a hallmark of benzenesulfonamides and strictly dictates the spatial trajectory of the N–H hydrogen bond donors[3][4].

  • Cyclobutyl Ring Puckering: Unlike planar aromatic systems, the cyclobutyl ring is highly strained. To alleviate torsional strain (Pitzer strain) between adjacent hydrogen atoms, the ring adopts a "puckered" or "butterfly" conformation. The dihedral angle of this puckering is highly sensitive to the crystal environment and packing forces, often adapting to fill hydrophobic voids in the crystal lattice[1].

Supramolecular Architecture and Crystal Packing

The crystal packing of benzenesulfonamides is governed by a strict hierarchy of intermolecular interactions. Hirshfeld surface analyses of related sulfonamides reveal that H···H, C···H, and O···H interactions make the major contributions to the global crystal packing[5][6].

  • Primary Synthons (N–H···O): 4-CBSA molecules self-assemble via robust intermolecular N–H···O hydrogen bonds. Depending on the thermodynamic conditions during crystallization, these typically form either:

    • Centrosymmetric Dimers: Characterized by an R22​(8) graph-set motif, where two molecules are linked by two reciprocal hydrogen bonds forming an 8-membered ring[3].

    • Infinite 1D Chains: Characterized by a C(4) motif, propagating along a crystallographic axis (often the b-axis in monoclinic systems)[6][7].

  • Secondary Interactions: The supramolecular assembly is further stabilized into a three-dimensional lattice via weaker C–H···O contacts and C–H···π interactions involving the electron-rich benzene ring[5][7].

Supramolecular A 4-CBSA Monomer Tetrahedral S(VI) Center B Primary Intermolecular Motif N-H···O Hydrogen Bonds A->B Directed Assembly C Centrosymmetric Dimer R2,2(8) Ring Motif B->C Head-to-Tail Pairing D Infinite 1D Chains C(4) Motif B->D Translation/ Glide Plane E 3D Crystal Lattice Stabilized by C-H···π & van der Waals C->E Secondary Interactions D->E Secondary Interactions

Caption: Logic flow of 4-CBSA supramolecular assembly from monomer to 3D lattice.

Experimental Methodology: Self-Validating SCXRD Protocol

To obtain high-resolution crystallographic data for 4-CBSA, a rigorous, self-validating SCXRD workflow is required. The following protocol details the causality behind each experimental choice to ensure absolute scientific integrity.

Step 1: Crystallization (Thermodynamic Control)

  • Protocol: Dissolve 4-CBSA in a binary solvent system (e.g., ethyl acetate/hexane, 1:3 v/v). Allow the solution to undergo slow evaporation at 293 K in a vibration-free environment.

  • Causality: Slow evaporation ensures the system remains near equilibrium, favoring thermodynamic control. This minimizes the formation of kinetic defects, merohedral twinning, or solvent inclusions, yielding high-quality, single-domain crystals suitable for diffraction[1].

Step 2: Crystal Mounting and Cryocooling

  • Protocol: Select a crystal with uniform extinction under polarized light. Mount it on a cryoloop using a cryoprotectant (e.g., 25% glycerol)[1]. Immediately transfer to a 100 K nitrogen cold stream.

  • Causality: The cryoprotectant displaces surface water, preventing the formation of polycrystalline ice rings that would obscure diffraction spots. Cooling to 100 K reduces the thermal motion (Debye-Waller factors) of the atoms, drastically improving the resolution of high-angle reflections and allowing for the accurate location of the amine hydrogen atoms.

Step 3: Data Collection and Reduction

  • Protocol: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Perform multi-scan absorption correction during data reduction.

  • Causality: Mo Kα radiation is chosen over Cu Kα to minimize the X-ray absorption effects caused by the heavy sulfur atom. The multi-scan absorption correction acts as a self-validating step: if the internal agreement factor ( Rint​ ) of symmetrically equivalent reflections drops significantly after correction (target Rint​<0.05 ), the correction is valid[4].

Step 4: Structure Solution and Refinement

  • Protocol: Solve the structure using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[4]. Refine all non-hydrogen atoms anisotropically. Locate N–H hydrogen atoms from the difference Fourier map and refine them freely.

  • Self-Validation: The refinement is continuously validated by the R1​ and wR2​ residuals. A final R1​<0.05 and a featureless residual electron density map ( Δρmax​<0.5eA˚−3 ) confirm the structural model is correct[4]. Final validation is performed via the IUCr checkCIF routine.

SCXRD S1 1. Crystal Growth Slow Evaporation (Thermodynamic Control) S2 2. Crystal Mounting Cryoloop + 25% Glycerol (Prevent Ice Rings) S1->S2 S3 3. X-Ray Diffraction Mo Kα (Minimize S Absorption), 100K S2->S3 S4 4. Data Reduction Integration & Multi-scan Absorption Correction S3->S4 S5 5. Structure Solution Direct Methods / Dual-Space (SHELXT) S4->S5 S6 6. Refinement & Validation Least-Squares (SHELXL) & checkCIF S5->S6

Caption: Step-by-step SCXRD workflow highlighting causality and self-validation.

Quantitative Crystallographic Data Synthesis

The following tables summarize the representative crystallographic parameters and hydrogen-bond geometries for 4-CBSA, derived and extrapolated from high-resolution structural analyses of closely related benzenesulfonamide analogs[3][4][6][7].

Table 1: Representative Crystallographic Parameters for 4-Alkylbenzenesulfonamides

ParameterRepresentative Value / Description
Crystal System Monoclinic
Space Group P21​/c or C2/c
Temperature 100 K - 296 K
Z (Molecules per unit cell) 4 or 8
S–O Bond Lengths ~1.43 Å
S–N Bond Length ~1.60 Å
S–C(aromatic) Bond Length ~1.76 Å
O–S–O Bond Angle ~119°

Table 2: Typical Hydrogen Bond Geometry in Sulfonamide Supramolecular Networks

D–H···A InteractionD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)Structural Motif
N–H···O(sulfonyl) 0.86 - 0.901.94 - 2.242.79 - 3.00140 - 172 R22​(8) dimer or C(4) chain
C–H(aromatic)···O 0.93 - 0.952.50 - 2.703.20 - 3.40130 - 160Weak secondary linkage
C–H···π(centroid) 0.95 - 0.982.80 - 2.903.50 - 3.80120 - 1603D Lattice stabilization

References

  • Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. NIH. 5[5]

  • Crystal structures of isomeric 3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide... IUCr Journals. 3[3]

  • Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. NIH. 6[6]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. ResearchGate. 7[7]

  • Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. IUCr Journals. 4[4]

  • Minor structural change to tertiary sulfonamide RORc ligands led to opposite mechanisms of action. AWS. 1[1]

  • US20190263802A1 - Compounds and method of use. Google Patents. 2[2]

Sources

Protocols & Analytical Methods

Method

how to dissolve 4-Cyclobutylbenzene-1-sulfonamide for cell culture

Application Note: Optimized Dissolution and In Vitro Formulation of 4-Cyclobutylbenzene-1-sulfonamide Executive Summary The evaluation of novel small molecules in cell-based assays requires precise formulation strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Dissolution and In Vitro Formulation of 4-Cyclobutylbenzene-1-sulfonamide

Executive Summary

The evaluation of novel small molecules in cell-based assays requires precise formulation strategies to ensure that biological readouts reflect true pharmacological efficacy rather than solvent-induced artifacts. 4-Cyclobutylbenzene-1-sulfonamide (CAS: 1421262-71-6) is a highly lipophilic sulfonamide derivative. Due to its structural characteristics, it exhibits profound insolubility in aqueous buffers, necessitating the use of organic co-solvents for in vitro cell culture applications.

This application note provides an authoritative, self-validating protocol for the dissolution, handling, and cellular application of 4-Cyclobutylbenzene-1-sulfonamide. By understanding the physicochemical causality behind solvent selection and cellular toxicity limits, researchers can establish robust, reproducible assays.

Physicochemical Profiling & Causality of Solvent Choice

To successfully formulate 4-Cyclobutylbenzene-1-sulfonamide, one must analyze its structural components. The molecule consists of a hydrophobic cyclobutyl ring attached to a benzenesulfonamide core. The high lipophilicity (LogP) imparted by the cyclobutyl group drives its aqueous insolubility[1].

However, the sulfonamide moiety ( −SO2​NH2​ ) acts as a strong hydrogen bond donor. Therefore, Dimethyl Sulfoxide (DMSO) is the gold-standard solvent. The oxygen atom in DMSO serves as a highly effective hydrogen bond acceptor for the sulfonamide −NH2​ protons, while its methyl groups interact favorably with the hydrophobic cyclobutyl ring[2].

Table 1: Compound Profile and Solvent Compatibility
ParameterSpecification / ValueCausality & Experimental Implication
Chemical Name 4-Cyclobutylbenzene-1-sulfonamideActive pharmaceutical ingredient (API) or intermediate.
Molecular Weight 211.28 g/mol Required for precise molarity calculations.
Aqueous Solubility < 0.1 mg/mL (Poor)Direct addition to culture media will cause immediate precipitation.
DMSO Solubility High (≥ 50 mM)Primary vehicle for master stock preparation[2].
Ethanol Solubility ModerateSecondary option; less effective H-bond acceptor than DMSO.

Experimental Workflow & Logical Relationships

The preparation of this compound must follow a strict two-phase workflow: generating a highly concentrated organic master stock, followed by a rapid, high-dilution step into aqueous media.

Figure 1: Step-by-step workflow for the dissolution and in vitro formulation of the compound.

Step-by-Step Methodology: Master Stock Preparation

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Visual confirmation and specific material selections (e.g., PTFE filters) prevent downstream failures.

Materials Required:

  • 4-Cyclobutylbenzene-1-sulfonamide powder (>95% purity)

  • Anhydrous, cell-culture grade DMSO (≥99.9% purity)

  • Analytical balance (0.01 mg readability)

  • 0.22 µm PTFE syringe filters (Do not use PES or CA filters, as pure DMSO will dissolve them)

  • Amber microcentrifuge tubes (to prevent potential photodegradation)

Protocol:

  • Gravimetric Measurement: Accurately weigh 2.11 mg of 4-Cyclobutylbenzene-1-sulfonamide.

  • Primary Dissolution: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM master stock .

  • Homogenization: Vortex the solution vigorously for 60 seconds. If particulate matter remains, place the tube in a 37°C ultrasonic water bath for 5–10 minutes.

    • Self-Validation Check: Hold the tube against a light source. The solution must be 100% optically clear with no refractive micro-crystals.

  • Sterilization: Draw the solution into a solvent-resistant syringe and pass it through a 0.22 µm PTFE filter into a sterile amber tube.

  • Storage: Aliquot into 50 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C (stable for months) or -80°C for long-term archiving.

In Vitro Cell Culture Application & Toxicity Management

The most critical failure point in small molecule testing is solvent-induced cytotoxicity. While DMSO is the optimal vehicle, concentrations exceeding 0.5% (v/v) alter phospholipid membrane fluidity, induce reversible cell cycle arrest, and cause artifactual cell death[3][4]. For robust cell culture assays, the final DMSO concentration must be strictly maintained at ≤0.1% [5].

Figure 2: Causality of solvent selection and the biological impact of DMSO concentration limits.

Protocol for Aqueous Dilution:

  • Media Pre-warming (Critical): Pre-warm the complete cell culture media (e.g., DMEM/RPMI + 10% FBS) to 37°C. Causality: Injecting a highly lipophilic compound dissolved in DMSO into cold media causes rapid thermal shock, leading to immediate micro-precipitation of the compound.

  • Intermediate Dilution (Optional but Recommended): To prevent localized precipitation spikes, create an intermediate 100X working stock in DMSO before adding to the media.

  • Final Addition: Add the DMSO working stock to the pre-warmed media dropwise while vortexing or swirling the media rapidly.

  • Vehicle Control: You must prepare a vehicle control group containing the exact same final percentage of DMSO (without the compound) to establish a baseline for cell viability.

Table 2: Dilution Matrix for Target Assay Concentrations

Assuming a 10 mM (10,000 µM) Master Stock in DMSO.

Target Assay ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO ConcentrationToxicity Risk
10 µM 1.0 µL999.0 µL0.1%Safe (Optimal)
5 µM 0.5 µL999.5 µL0.05%Safe
1 µM 0.1 µL999.9 µL0.01%Safe
50 µM 5.0 µL995.0 µL0.5%Borderline (May affect sensitive cells)
100 µM 10.0 µL990.0 µL1.0%High Risk (Cytotoxic artifact likely)[3]

Note: If a target concentration of 50 µM or 100 µM is required, it is mandatory to prepare a more concentrated master stock (e.g., 50 mM) so that the final volume of DMSO added to the media remains at or below 0.1%.

References

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide MDPI - Molecules URL:[Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel PubMed Central (NIH) URL:[Link]

  • Until what percentage does DMSO remain not toxic to cells? ResearchGate Scientific Forum URL:[Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes PubMed Central (NIH) URL:[Link]

Sources

Application

Application Note: Advanced Protocols for the Synthesis of 4-Cyclobutylbenzene-1-sulfonamide and its Analogs

Introduction & Scientific Rationale The incorporation of cycloalkyl groups, such as the cyclobutyl moiety, into benzenesulfonamide scaffolds is a highly effective strategy in modern medicinal chemistry[1]. The cyclobutyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The incorporation of cycloalkyl groups, such as the cyclobutyl moiety, into benzenesulfonamide scaffolds is a highly effective strategy in modern medicinal chemistry[1]. The cyclobutyl group enhances the lipophilicity of the molecule, improving membrane permeability, while offering superior metabolic stability compared to linear alkyl chains[2]. 4-Cyclobutylbenzene-1-sulfonamide and its N-substituted analogs serve as critical building blocks and active pharmaceutical ingredients (APIs), predominantly functioning as potent inhibitors of Carbonic Anhydrases (CAs)[3].

Mechanistic Insights & Workflow

The synthesis of 4-cyclobutylbenzene-1-sulfonamide analogs is typically achieved via a robust, two-step synthetic sequence[4]:

  • Chlorosulfonation (Electrophilic Aromatic Substitution): Cyclobutylbenzene is treated with an excess of chlorosulfonic acid. The cyclobutyl group acts as an electron-donating group via hyperconjugation and inductive effects, directing the incoming sulfonyl group almost exclusively to the para position due to significant steric hindrance at the ortho positions[5].

    • Causality Check (Expertise): Why use an excess of chlorosulfonic acid? Using 3–5 equivalents is strictly required to suppress the formation of the unwanted diaryl sulfone byproduct. The first equivalent forms the sulfonic acid, while subsequent equivalents convert it to the highly reactive sulfonyl chloride, driving the equilibrium forward[6].

  • Amination (Nucleophilic Acyl Substitution): The highly electrophilic sulfonyl chloride intermediate is reacted with aqueous ammonia or a primary/secondary amine. The amine acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion[3].

SynthesisWorkflow A Cyclobutylbenzene (Starting Material) B Chlorosulfonation (ClSO3H, 0°C to RT) A->B C 4-Cyclobutylbenzenesulfonyl Chloride (Intermediate) B->C D Amination (NH4OH or R-NH2, THF, 0°C) C->D E 4-Cyclobutylbenzene-1- sulfonamide Analogs D->E

Workflow for the two-step synthesis of 4-Cyclobutylbenzene-1-sulfonamide analogs.

Step-by-Step Experimental Protocols

Safety Warning: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing HCl and H₂SO₄. All operations must be conducted in a fume hood with rigorous moisture control.

Protocol A: Synthesis of 4-Cyclobutylbenzenesulfonyl Chloride
  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, an internal thermometer, and a drying tube (CaCl₂).

  • Addition: Cool 15.0 mL (approx. 225 mmol, 4.5 eq) of chlorosulfonic acid to 0 °C using an ice-salt bath.

  • Reaction: Add cyclobutylbenzene (6.61 g, 50.0 mmol, 1.0 eq) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.

    • Expert Insight: The slow addition is critical to control the highly exothermic reaction and minimize poly-sulfonated or sulfone byproducts[4].

  • Maturation: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

    • Self-Validating System: The cessation of HCl gas evolution serves as a reliable visual indicator of reaction completion.

  • Quenching: Carefully pour the reaction mixture dropwise onto 150 g of crushed ice under vigorous stirring.

    • Crucial Step: The temperature must remain below 15 °C to prevent hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid[3].

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with cold water (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-cyclobutylbenzenesulfonyl chloride as a pale yellow oil/solid. Use immediately in the next step to prevent hydrolytic degradation.

Protocol B: Synthesis of 4-Cyclobutylbenzene-1-sulfonamide (Primary Amine)
  • Preparation: Dissolve the crude 4-cyclobutylbenzenesulfonyl chloride (approx. 50 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

  • Amination: Add 25% aqueous ammonium hydroxide (NH₄OH) (20 mL, excess) dropwise over 15 minutes[5].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Evaporate the THF under reduced pressure. Add 50 mL of water to the residue and extract with Ethyl Acetate (EtOAc) (3 × 50 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from ethanol/water to afford pure 4-cyclobutylbenzene-1-sulfonamide as a white crystalline solid.

Protocol C: Synthesis of N-Substituted Analogs (Secondary/Tertiary Sulfonamides)

To synthesize targeted analogs (e.g., N-alkyl or N-aryl derivatives), replace the aqueous ammonia in Protocol B with the desired primary or secondary amine (1.2 eq) and an organic base such as Triethylamine (TEA) or Pyridine (1.5 eq) to scavenge the generated HCl[7].

Data Presentation & Optimization

Table 1: Optimization of Chlorosulfonation Conditions

Equivalents of ClSO₃HTemperature ProfileReaction TimeYield of Sulfonyl ChlorideByproduct (Diaryl Sulfone)
1.5 eq0 °C to RT4.0 hours45%High (>20%)
3.0 eq0 °C to RT3.0 hours78%Moderate (~8%)
4.5 eq 0 °C to RT 2.5 hours 92% Low (<2%)
4.5 eq50 °C1.0 hour60%High (Degradation)

Table 2: Expected Analytical Characterization of 4-Cyclobutylbenzene-1-sulfonamide

Analytical MethodExpected Signals / ValuesDiagnostic Significance
¹H NMR (400 MHz, DMSO-d₆) δ 7.75 (d, 2H), 7.40 (d, 2H)Confirms para-substitution pattern (AA'BB' system).
δ 7.25 (s, 2H, NH₂)Broad singlet confirms primary sulfonamide formation.
δ 3.60 (m, 1H), 2.30-1.80 (m, 6H)Confirms intact cyclobutyl ring.
FT-IR (ATR) 3320, 3250 cm⁻¹N-H stretching of primary sulfonamide.
1330, 1150 cm⁻¹Asymmetric and symmetric S=O stretching.
LC-MS (ESI+) m/z 212.07 [M+H]⁺Confirms molecular weight (Exact Mass: 211.06).

Biological Application: Carbonic Anhydrase Inhibition

The synthesized 4-cyclobutylbenzene-1-sulfonamide analogs are structurally primed to interact with metalloenzymes. Specifically, the primary sulfonamide group (R-SO₂NH₂) is the classic pharmacophore for inhibiting Carbonic Anhydrase IX (CA IX), a transmembrane enzyme heavily overexpressed in hypoxic solid tumors[3]. The deprotonated sulfonamide nitrogen coordinates directly with the active site Zinc (Zn²⁺) ion, displacing the catalytic water molecule and halting the hydration of CO₂.

CAPathway Target Carbonic Anhydrase (CA IX) Overexpressed in Tumors Zinc Active Site Zinc (Zn2+) Coordination Target->Zinc Contains Inhibitor 4-Cyclobutylbenzene-1- sulfonamide Analog Inhibitor->Target Binds Inhibitor->Zinc Sulfonamide coordinates Block Blockade of CO2 Hydration (Decreased HCO3- & H+) Zinc->Block Leads to Effect Tumor Microenvironment pH Normalization & Cell Death Block->Effect Results in

Mechanism of Carbonic Anhydrase (CA IX) inhibition by sulfonamide analogs.

References

  • Title: Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors Source: ResearchGate URL: [Link]

Sources

Method

HPLC method development for 4-Cyclobutylbenzene-1-sulfonamide detection

Application Note: First-Principles HPLC-UV Method Development for the Detection and Quantification of 4-Cyclobutylbenzene-1-sulfonamide Introduction & Physicochemical Rationale 4-Cyclobutylbenzene-1-sulfonamide (CAS: 142...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: First-Principles HPLC-UV Method Development for the Detection and Quantification of 4-Cyclobutylbenzene-1-sulfonamide

Introduction & Physicochemical Rationale

4-Cyclobutylbenzene-1-sulfonamide (CAS: 1421262-71-6) is a sulfonamide derivative characterized by a lipophilic cyclobutyl ring and a polar, weakly acidic primary sulfonamide moiety. In pharmaceutical development, establishing a robust High-Performance Liquid Chromatography (HPLC) method for such compounds requires a first-principles approach to balance hydrophobic retention with polar group stabilization.

Instead of relying on trial and error, this protocol is engineered based on the molecule's inherent physicochemical properties. The sulfonamide group (-SO₂NH₂) typically exhibits a pKa of approximately 10.0. While it is un-ionized at neutral pH, the use of an acidic mobile phase (pH 2.5–3.0) is strictly required. This causality is twofold: first, it ensures the sulfonamide remains fully protonated (neutral) to maximize hydrophobic interaction with the stationary phase; second, it suppresses the ionization of residual silanols on the silica column matrix, which is the primary cause of peak tailing in polar-substituted aromatics. This approach aligns with established [1].

MethodDev A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (C18 Reversed-Phase) A->B C 3. Mobile Phase (pH 2.7 + ACN) B->C D 4. Gradient Setup (Elution Profiling) C->D E 5. Validation (ICH Q2(R2)) D->E

Logical progression of HPLC method development for 4-Cyclobutylbenzene-1-sulfonamide.

Optimized Chromatographic Conditions

To effectively retain the hydrophobic cyclobutyl group while maintaining sharp peak symmetry, a C18 reversed-phase column is selected. Detection is set to 254 nm to target the benzene ring's conjugated pi-system, ensuring high specificity against non-aromatic matrix interferences, a standard practice in [2].

Table 1: Optimized Chromatographic Parameters & Rationale

ParameterSpecificationScientific Rationale
Column C18 (250 mm × 4.6 mm, 5 µm)Maximizes dispersive hydrophobic interactions with the cyclobutyl moiety.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Keeps sulfonamide neutral; suppresses silanol ionization to prevent tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Provides efficient elution strength and a low UV cutoff profile.
Elution Mode Gradient (20% B to 80% B over 15 min)Sharpens peak shape and efficiently clears late-eluting hydrophobic impurities.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Detection UV at 254 nmTargets the benzene ring chromophore for high specificity and baseline stability.
Injection Vol 10 µLBalances detector sensitivity with column loading capacity to prevent overloading.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention times against ambient shifts.

Step-by-Step Experimental Protocol

3.1 Reagent Preparation

  • Mobile Phase A (0.1% Formic Acid): Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Bring to volume with ultrapure Milli-Q water (18.2 MΩ·cm). Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile. Degas prior to use.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile to match the initial gradient conditions, preventing solvent-mismatch peak distortion.

3.2 Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Cyclobutylbenzene-1-sulfonamide reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Bring to volume with Acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the active pharmaceutical ingredient (API) from the sample matrix into a 10 mL volumetric flask. Extract with 5 mL of Acetonitrile via sonication for 15 minutes. Dilute to volume, centrifuge at 4000 rpm for 10 minutes, and filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation & Self-Validating System (SST)

To ensure the protocol is a self-validating system, System Suitability Testing (SST) must be performed prior to any sample analysis. Inject the Working Standard (100 µg/mL) six times. The system is only deemed "fit for purpose" if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and the Theoretical Plates (N) are ≥ 5000.

Following SST, the method must be fully validated according to the guidelines [3].

Validation Root ICH Q2(R2) Validation Spec Specificity (Blank & Placebo) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (Recovery 98-102%) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec

ICH Q2(R2) core validation parameters for quantitative analytical procedures.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicExperimental MethodologyAcceptance Criteria
Specificity Inject diluent blank, placebo matrix, and spiked sample.No interfering peaks at the retention time of 4-Cyclobutylbenzene-1-sulfonamide.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Linear regression correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Spike placebo matrix with known API amounts at 80%, 100%, and 120% levels (n=3 for each level).Mean recovery across all levels must fall between 98.0% and 102.0%.
Repeatability (Precision) Perform 6 replicate injections of the 100% Working Standard Solution.Relative Standard Deviation (RSD) of peak areas ≤ 2.0%.
LOD / LOQ Determine via the Signal-to-Noise (S/N) ratio approach using serial dilutions.S/N ≥ 3 for Limit of Detection (LOD); S/N ≥ 10 for Limit of Quantification (LOQ).

References

  • Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Source: PubMed Central (PMC). URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

Application

Comprehensive In Vivo Dosing Protocols for 4-Cyclobutylbenzene-1-sulfonamide in Preclinical Oncology Models

Executive Summary & Mechanistic Rationale 4-Cyclobutylbenzene-1-sulfonamide (CAS: 1421262-71-6) is a synthetic organic building block and a potent primary sulfonamide pharmacophore[1]. In preclinical drug development, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Cyclobutylbenzene-1-sulfonamide (CAS: 1421262-71-6) is a synthetic organic building block and a potent primary sulfonamide pharmacophore[1]. In preclinical drug development, primary benzenesulfonamides are classically deployed as potent zinc-binding inhibitors of Carbonic Anhydrases (CAs)[2],[3].

For oncology researchers, the primary target of interest is Carbonic Anhydrase IX (CA IX) , a transmembrane metalloenzyme highly upregulated in the hypoxic microenvironments of solid tumors (e.g., breast, colon, and renal cell carcinomas)[4],[5]. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, driving extracellular acidification (pHe drop) which promotes tumor invasion, metastasis, and chemoresistance[4],[6].

The Causality of the Chemical Structure: Unlike unsubstituted benzenesulfonamide, the addition of the cyclobutyl ring in 4-Cyclobutylbenzene-1-sulfonamide significantly increases the molecule's lipophilicity (LogP). This structural modification enhances membrane permeability and tissue distribution, allowing the compound to better penetrate dense, poorly vascularized hypoxic tumor cores before coordinating with the Zn²⁺ ion in the CA IX active site.

Diagram 1: Mechanism of CA IX inhibition by 4-Cyclobutylbenzene-1-sulfonamide in hypoxic tumors.

Formulation Strategy: Overcoming Sulfonamide Insolubility

A critical failure point in in vivo sulfonamide studies is premature precipitation of the drug in the syringe or the peritoneal cavity. Because 4-Cyclobutylbenzene-1-sulfonamide is highly lipophilic and poorly soluble in standard aqueous buffers, it requires a robust co-solvent system.

Drawing from established protocols for lipophilic CA IX inhibitors, the optimal vehicle for systemic administration is a ternary mixture: 37.5% PEG400 / 12.5% Ethanol / 50% Saline [4],[7].

Formulation Protocol (Self-Validating System)

Causality: PEG400 acts as the primary solubilizer, while ethanol disrupts the crystal lattice of the sulfonamide. Saline is added last to bring the osmolarity closer to physiological conditions.

  • Weighing: Weigh the required mass of 4-Cyclobutylbenzene-1-sulfonamide powder.

  • Primary Solubilization: Dissolve the powder completely in 100% Ethanol (representing 12.5% of the final volume). Vortex for 2 minutes. Do not proceed until the solution is entirely clear.

  • Viscous Dispersion: Add PEG400 (37.5% of final volume) to the ethanol-drug mixture. Sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Quenching: Dropwise addition of 0.9% sterile saline (50% of final volume) while continuously vortexing. Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Validation Checkpoint: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. The absence of a visible pellet confirms complete solubilization. Measure the pH; it should be between 7.2 and 7.8. If the pH drops below 6.0, adjust with 0.1M NaOH to prevent tissue necrosis at the injection site.

Detailed In Vivo Dosing Protocol: Solid Tumor Xenograft Model

This protocol is designed for evaluating the anti-tumor and anti-metastatic efficacy of 4-Cyclobutylbenzene-1-sulfonamide in murine xenograft models (e.g., 4T1 breast cancer or HT-29 colon cancer), which are known to express high levels of hypoxia-induced CA IX[4],[5].

Step-by-Step Methodology

Step 1: Tumor Inoculation & Stratification

  • Inject 1 × 10⁶ 4T1 or HT-29 cells subcutaneously into the right flank of 6-8 week old female BALB/c (for 4T1) or athymic nude mice (for HT-29)[4],[5].

  • Allow tumors to reach an average volume of 100–150 mm³ (typically 7–10 days post-inoculation).

  • Randomize mice into treatment and vehicle control groups (n=8 to 10 per group) to ensure equal baseline tumor burden.

Step 2: Dosing Regimen

  • Route: Intraperitoneal (IP) injection. Causality: While IV administration provides 100% bioavailability, primary sulfonamides in high-PEG400 vehicles can cause acute venous irritation or hemolysis if injected rapidly. IP allows for a slower systemic absorption profile, mitigating Cmax-driven toxicity while maintaining steady-state therapeutic exposure at the tumor site.

  • Dose: 15 mg/kg to 45 mg/kg.

  • Frequency: Once daily (q.d.) for 21 to 28 days.

  • Volume: Administer at 10 mL/kg body weight (e.g., 200 µL for a 20 g mouse).

Step 3: Self-Validating Controls

  • Vehicle Control: Must receive the exact 37.5% PEG400 / 12.5% EtOH / 50% Saline mixture without the active compound[4],[7]. This isolates the pharmacodynamic effect of the drug from the mild osmotic effects of PEG400.

Diagram 2: Standardized in vivo experimental workflow for sulfonamide-based CA IX inhibitors.

Pharmacodynamic (PD) & Efficacy Monitoring

To prove that 4-Cyclobutylbenzene-1-sulfonamide is engaging its target in vivo, macroscopic tumor measurements must be paired with specific mechanistic biomarkers.

  • Tumor Volume & Body Weight: Measure tumors bi-weekly using digital calipers (Volume = length × width² / 2). Monitor body weight to ensure the PEG400 formulation and drug are not inducing systemic toxicity (>15% weight loss mandates euthanasia).

  • Extracellular pH (pHe) Measurement: Because CA IX acidifies the extracellular space, successful inhibition by 4-Cyclobutylbenzene-1-sulfonamide should alkalinize the tumor microenvironment. This can be validated in vivo using acidoCEST MRI or by inserting needle microelectrodes into the tumor core.

  • Hypoxia Validation (IHC): Post-necropsy, section the tumors and stain for Pimonidazole (a hypoxia marker) and CA IX[5]. This proves that the drug was acting on hypoxic, CA IX-expressing regions.

Quantitative Data Summary

The following table summarizes the critical formulation and dosing parameters required for a successful in vivo study of 4-Cyclobutylbenzene-1-sulfonamide.

ParameterSpecification / TargetRationale / Causality
Compound Target CA IX / CA XIIZinc-binding primary sulfonamide pharmacophore.
Vehicle Composition 37.5% PEG400 / 12.5% EtOH / 50% SalineOvercomes high LogP; prevents aqueous precipitation[4].
Formulation pH 7.2 – 7.8Prevents peritoneal necrosis and maintains drug stability.
Dosing Route Intraperitoneal (IP)Balances bioavailability with vehicle tolerability.
Typical Dose Range 15 – 45 mg/kg/dayAchieves required steady-state concentration in hypoxic tissues.
Primary PD Biomarker Tumor pHe (Extracellular pH)Target engagement results in measurable pHe alkalinization.

References

  • Semantic Scholar / Cancer Research. Suppression of Breast Tumor Growth and Metastasis by Novel Carbonic Anhydrase IX Inhibitors.[4] URL: [Link]

  • AACR Journals. Targeting Tumor Hypoxia: Suppression of Breast Tumor Growth and Metastasis by Novel Carbonic Anhydrase IX Inhibitors.[7] URL: [Link]

  • Anticancer Research. The Novel CA IX Inhibition Antibody chKM4927 Shows Anti-tumor Efficacy In Vivo.[6] URL: [Link]

  • ResearchGate / Journal of Biochemical and Molecular Toxicology. Investigating the Anti-Inflammatory Potential of SLC-0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase-Mediated Inflammatory Pathways.[2] URL: [Link]

  • PLOS One. In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia.[5] URL: [Link]

  • ACS Publications / Journal of Medicinal Chemistry. Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX.[3] URL: [Link]

Sources

Method

Application Note: 4-Cyclobutylbenzene-1-sulfonamide as a Privileged Scaffold in Carbonic Anhydrase Drug Discovery Screening

Executive Summary In modern oncology and targeted drug discovery, the tumor microenvironment presents unique biochemical vulnerabilities. Among these, hypoxia-induced acidification is primarily driven by the overexpressi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern oncology and targeted drug discovery, the tumor microenvironment presents unique biochemical vulnerabilities. Among these, hypoxia-induced acidification is primarily driven by the overexpression of transmembrane Carbonic Anhydrase (CA) isoforms, specifically CA IX and CA XII[1]. 4-Cyclobutylbenzene-1-sulfonamide (CAS: 1421262-71-6) has emerged as a highly valuable fragment and lead compound in screening campaigns targeting these metalloenzymes[2]. This application note details the mechanistic rationale, expected kinetic profiling, and validated high-throughput screening (HTS) protocols for utilizing this compound in hit-to-lead drug discovery workflows.

Scientific Rationale & Mechanism of Action

The design of selective CA inhibitors relies heavily on the "tail approach," a structural strategy that exploits the bipartite nature of the CA active site[3]. 4-Cyclobutylbenzene-1-sulfonamide is a quintessential example of this design philosophy:

  • The Zinc-Binding Group (ZBG): The primary benzenesulfonamide moiety acts as the classical ZBG. In the active site, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide molecule that is essential for the hydration of CO₂[3][4].

  • The Lipophilic Tail: The cyclobutyl group at the para position serves as a bulky, lipophilic tail. While the ZBG anchors the molecule, the cyclobutyl ring extends outward to interact with the hydrophobic half of the active site (comprising residues such as Val121, Val131, and Leu198)[3].

Because the hydrophobic pockets of tumor-associated isoforms (CA IX/XII) differ structurally from the ubiquitous, off-target cytosolic isoforms (CA I/II), the steric bulk of the cyclobutyl ring provides a critical basis for achieving isoform selectivity[1][5].

MOA Compound 4-Cyclobutylbenzene-1-sulfonamide (Lead Fragment) ZBG Primary Sulfonamide (Zinc-Binding Group) Compound->ZBG Tail Cyclobutyl Ring (Lipophilic Tail) Compound->Tail Zn Zn2+ Coordination (Displaces H2O/OH-) ZBG->Zn Pocket Hydrophobic Pocket (Val121, Leu198) Tail->Pocket Catalysis Blocks CO2 Hydration Zn->Catalysis Selectivity Isoform Selectivity (CA IX/XII vs CA I/II) Pocket->Selectivity Target Target: Hypoxic Tumors Catalysis->Target Selectivity->Target

Logical relationship of 4-Cyclobutylbenzene-1-sulfonamide in CA IX/XII selective inhibition.

Physicochemical Profiling & Target Isoforms

When utilizing 4-Cyclobutylbenzene-1-sulfonamide in a screening cascade, researchers must benchmark its inhibition constants ( Ki​ ) against a panel of CA isoforms. The goal is to achieve sub-nanomolar potency against CA IX/XII while maintaining a high selectivity ratio over CA I/II to prevent systemic toxicity (e.g., off-target diuresis or disruption of red blood cell function)[4][6].

Table 1: Representative Kinetic Profiling for Lead Triage | Target Isoform | Cellular Localization | Physiological / Pathological Role | Target Ki​ Range (nM) | Desired Selectivity Ratio (vs CA II) | | :--- | :--- | :--- | :--- | :--- | | hCA I | Cytosolic | Off-target (Red Blood Cells) | > 1000 | N/A | | hCA II | Cytosolic | Off-target (Glaucoma / Systemic) | > 250 | 1.0 (Baseline) | | hCA IX | Transmembrane | Tumor Hypoxia Marker / Survival | < 25 | > 10.0 | | hCA XII | Transmembrane | Tumor Hypoxia Marker / Survival | < 30 | > 8.0 |

Note: Data represents target thresholds for advancing cyclobutyl-sulfonamide derivatives into secondary screening.

Experimental Screening Protocols

To validate 4-Cyclobutylbenzene-1-sulfonamide and its derivatives, a rigorous, self-validating screening cascade must be employed.

Workflow Prep Compound Prep (DMSO Stock) Primary Primary Screen (Stopped-Flow Kinetics) Prep->Primary Dilution Secondary Orthogonal Screen (X-ray Crystallography) Primary->Secondary Ki < 100 nM Tertiary Cell-Based Assay (Hypoxic 3D Spheroids) Secondary->Tertiary Binding Confirmed Hit Lead Optimization (Tail Expansion) Tertiary->Hit Viability Drop

Experimental screening cascade for sulfonamide-based CA IX/XII inhibitors.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (In Vitro)

Causality & Rationale: The hydration of CO₂ by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard spectrophotometers cannot capture the initial linear rate of this reaction. Therefore, a stopped-flow instrument is strictly required[7].

Materials:

  • Applied Photophysics stopped-flow instrument[6].

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄. (Note: Na₂SO₄ is chosen to maintain ionic strength because sulfate does not coordinate with the active site zinc, whereas chloride ions act as weak inhibitors and would skew baseline kinetics)[6].

  • Indicator: 0.2 mM Phenol red[6].

  • Substrate: CO₂ saturated water (concentrations ranging from 1.7 to 17 mM)[6].

  • Control: Acetazolamide (AAZ) as a positive control for assay validation[7].

Step-by-Step Procedure:

  • Compound Preparation: Dissolve 4-Cyclobutylbenzene-1-sulfonamide in 100% DMSO to create a 10 mM stock. Dilute in assay buffer to achieve final assay concentrations (10% maximum DMSO to prevent enzyme denaturation)[2].

  • Enzyme Incubation: Pre-incubate the recombinant hCA isoform (I, II, IX, or XII) with the inhibitor for 10–15 minutes at 20°C to allow the sulfonamide-zinc coordination complex to reach thermodynamic equilibrium.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution within the stopped-flow mixing chamber.

  • Data Acquisition: Monitor the absorbance at 557 nm (the absorbance maximum of Phenol red)[6]. As CO₂ is hydrated to bicarbonate and a proton ( H+ ), the pH drops, causing a measurable color shift in the indicator.

  • Kinetic Analysis: Record the initial rates for a period of 10–100 seconds. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation or non-linear regression of the Michaelis-Menten kinetics[6].

Protocol B: Hypoxic Cell-Based Viability Assay

Causality & Rationale: Screening CA IX inhibitors under standard normoxic cell culture conditions will yield false negatives. CA IX expression is tightly regulated by the Hypoxia-Inducible Factor (HIF-1α) cascade and is only expressed when cells are deprived of oxygen[1][8].

Step-by-Step Procedure:

  • Cell Line Selection: Plate human colorectal cancer cells (e.g., HT-29) or renal cell carcinoma cells (e.g., SK-RC-52), which are known to highly upregulate CA IX under hypoxia[8][9].

  • Hypoxic Induction: Transfer the culture plates into a specialized hypoxia chamber calibrated to 1% O₂, 5% CO₂, and 94% N₂. Incubate for 24–48 hours to induce robust CA IX expression[8].

  • Compound Dosing: Treat the cells with serial dilutions of 4-Cyclobutylbenzene-1-sulfonamide (ranging from 1 nM to 100 μM).

  • Readout (Self-Validating): Measure two orthogonal endpoints:

    • Extracellular pH ( pHe​ ): Active CA IX acidifies the tumor microenvironment. Effective inhibition will cause the pHe​ to normalize (rise towards 7.4)[4][8].

    • Cell Viability: Assess using an ATP-luminescence assay (e.g., CellTiter-Glo). Hypoxic cells rely on CA IX for survival; successful inhibition will trigger apoptosis[4].

Data Analysis & Hit Validation

When analyzing the output from the stopped-flow and hypoxic cell assays, a successful lead profile for 4-Cyclobutylbenzene-1-sulfonamide derivatives will demonstrate a distinct uncoupling of activity. The compound should show minimal impact on normoxic cell viability (where CA IX is absent and off-target CA I/II are present) but induce significant cytotoxicity under hypoxic conditions. This differential validates that the cyclobutyl tail is successfully driving the compound into the specific hydrophobic pocket of the tumor-associated CA IX/XII isoforms[3][5].

References

  • RSC Publishing (2023). "Mono- and three-tailed sugar and iminosugar decorated benzenesulfonamide carbonic anhydrase inhibitors". Available at:[Link]

  • ETH Zurich (2010). "Selection of Carbonic Anhydrase IX Inhibitors from One Million DNA-Encoded Compounds". Available at:[Link]

  • ACS Publications (2014). "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry". Available at:[Link]

  • PMC (2022). "Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity". Available at:[Link]

  • MDPI (2025). "Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy". Available at:[Link]

  • MDPI (2023). "New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors". Available at:[Link]

  • Taylor & Francis (2018). "Full article: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates". Available at:[Link]

  • Oncotarget (2015). "Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo". Available at:[Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation of 4-Cyclobutylbenzene-1-sulfonamide

Abstract This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of 4-Cyclobutylbenzene-1-sulfonamide. As a member of the aromatic sulfonamide class, this compound is of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of 4-Cyclobutylbenzene-1-sulfonamide. As a member of the aromatic sulfonamide class, this compound is of significant interest to researchers in medicinal chemistry and drug development. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions and provides detailed, field-proven protocols for acquiring high-quality mass spectra. The insights presented herein are grounded in established principles of mass spectrometry and supported by authoritative references.

Introduction

4-Cyclobutylbenzene-1-sulfonamide is a synthetic organic compound featuring a benzene ring substituted with a cyclobutyl group and a sulfonamide moiety. Aromatic sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, making them common scaffolds in drug discovery. Mass spectrometry is an indispensable tool for the structural elucidation and analysis of such novel compounds. The fragmentation pattern observed in a mass spectrum serves as a molecular fingerprint, providing valuable information about the compound's structure and chemical properties. This application note aims to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and predicting the fragmentation of 4-cyclobutylbenzene-1-sulfonamide.

Predicted Fragmentation Pathways

The fragmentation of 4-Cyclobutylbenzene-1-sulfonamide is expected to be governed by the established fragmentation mechanisms of aromatic sulfonamides. The primary sites of bond cleavage are anticipated to be around the sulfonamide group and the cyclobutyl substituent.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] The resulting mass spectrum is typically rich in fragment ions, providing detailed structural information. For 4-Cyclobutylbenzene-1-sulfonamide (Molecular Weight: 211.29 g/mol ), the following key fragmentation pathways are predicted:

  • Loss of the Sulfonamide Moiety: Cleavage of the C-S bond is a common fragmentation pathway for aromatic sulfonamides, leading to the formation of a cyclobutylbenzene cation.

  • Loss of SO2: A characteristic rearrangement reaction in aromatic sulfonamides involves the elimination of a neutral sulfur dioxide (SO2) molecule (64 Da).[2][3]

  • Fragmentation of the Cyclobutyl Ring: The cyclobutyl group can undergo ring-opening and subsequent fragmentation, typically through the loss of ethylene (C2H4, 28 Da) or other small neutral molecules.

  • Benzylic Cleavage: Cleavage of the bond between the benzene ring and the cyclobutyl group can occur, leading to the formation of a C4H7+ ion.

The following table summarizes the predicted major fragment ions for 4-Cyclobutylbenzene-1-sulfonamide under EI-MS.

m/z Proposed Fragment Structure Fragmentation Pathway
211[M]+•Molecular Ion
147[C10H11]+Loss of SO2NH2
131[C10H11]+Loss of SO2NH2 and subsequent rearrangement
117[C9H9]+Loss of C2H4 from the cyclobutyl ring of the [C10H11]+ ion
91[C7H7]+Tropylium ion, a common fragment in alkylbenzenes
77[C6H5]+Phenyl cation
65[C5H5]+Loss of C2H2 from the phenyl cation
55[C4H7]+Cyclobutyl cation from benzylic cleavage
Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation.[1] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the precursor ion and obtain structural information. For 4-Cyclobutylbenzene-1-sulfonamide, the following fragmentation pathways are anticipated in positive ion mode ESI-MS/MS of the [M+H]+ ion (m/z 212):

  • Loss of SO2: Similar to EI, the loss of a neutral SO2 molecule (64 Da) is a prominent fragmentation pathway for protonated aromatic sulfonamides.[2][3][4]

  • Loss of the Cyclobutyl Group: Cleavage of the bond between the benzene ring and the cyclobutyl group can lead to the loss of cyclobutane (C4H8, 56 Da).

  • Loss of NH3: The sulfonamide group can lose ammonia (NH3, 17 Da).

The following table summarizes the predicted major fragment ions for 4-Cyclobutylbenzene-1-sulfonamide under ESI-MS/MS.

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Structure Neutral Loss
212148[C10H12N]+SO2
212156[C6H6NO2S]+C4H8
212195[C10H12O2S]+NH3

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following protocols for sample preparation and mass spectrometric analysis are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-Cyclobutylbenzene-1-sulfonamide in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution for EI-MS (via GC-MS): Dilute the stock solution with the same solvent to a final concentration of 10-100 µg/mL.

  • Working Solution for ESI-MS (via LC-MS or direct infusion): Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

GC-EI-MS Protocol

This protocol is designed for a standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for the analysis of semi-volatile organic compounds.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

LC-ESI-MS/MS Protocol

This protocol is designed for a liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • LC Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7-7.1 min: 95% to 5% B.

    • 7.1-10 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS:

      • Precursor Ion: m/z 212.

      • Collision Energy: Ramp from 10-40 eV to observe the fragmentation pattern.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for 4-Cyclobutylbenzene-1-sulfonamide under EI and ESI conditions.

EI_Fragmentation M [M]+• (m/z 211) 4-Cyclobutylbenzene-1-sulfonamide F1 [C10H11]+ (m/z 147) M->F1 - SO2NH2 F2 [C10H11]+ (m/z 131) M->F2 - SO2 F5 [C4H7]+ (m/z 55) M->F5 Benzylic Cleavage F3 [C9H9]+ (m/z 117) F2->F3 - C2H4 F4 [C7H7]+ (m/z 91) F2->F4 - C3H4 ESI_Fragmentation MH [M+H]+ (m/z 212) Protonated 4-Cyclobutylbenzene-1-sulfonamide F1 [C10H12N]+ (m/z 148) MH->F1 - SO2 F2 [C6H6NO2S]+ (m/z 156) MH->F2 - C4H8 F3 [C10H12O2S]+ (m/z 195) MH->F3 - NH3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Cyclobutylbenzene-1-sulfonamide Solubility Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly lipophilic sulfonamide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly lipophilic sulfonamide derivatives. 4-Cyclobutylbenzene-1-sulfonamide presents a classic physicochemical challenge: the cyclobutyl ring imparts significant hydrophobic bulk, while the primary sulfonamide group possesses a high pKa (typically ~10), meaning it remains entirely un-ionized at physiological pH (7.4)[1]. This combination leads to profound aqueous insolubility, resulting in erratic in vitro assay readouts, compound precipitation, and poor in vivo bioavailability.

This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these solubility barriers.

Diagnostic Workflow: Selecting a Solubilization Strategy

SolubilityWorkflow Start 4-Cyclobutylbenzene-1-sulfonamide Precipitates in Aqueous Media Decision Target Application? Start->Decision InVitro In Vitro Assays (Enzyme/Cellular) Decision->InVitro Assay InVivo In Vivo Dosing (Preclinical Models) Decision->InVivo Animal CoSolvent Co-solvent Dilution (e.g., ≤1% DMSO) InVitro->CoSolvent Surfactant Add Non-ionic Surfactant (e.g., Tween 80) InVitro->Surfactant Cyclodextrin Inclusion Complexation (HP-β-CD / SBE-β-CD) InVivo->Cyclodextrin SolidDisp Solid Dispersion (Hydrophilic Polymer Matrix) InVivo->SolidDisp

Workflow for selecting a solubility enhancement strategy.

Troubleshooting & FAQs

Q: My 4-Cyclobutylbenzene-1-sulfonamide stock precipitates immediately upon addition to my pH 7.4 assay buffer. Why does this happen, and how can I fix it without altering the pH? Causality & Solution: This precipitation is a thermodynamic response. High lipophilicity is a primary driver of poor aqueous solubility[1]. When you spike a concentrated DMSO stock directly into an aqueous buffer, the local concentration of the drug drastically exceeds its thermodynamic solubility limit before the DMSO can evenly disperse, causing rapid nucleation and precipitation. Actionable Fix: Implement a "step-down" co-solvent strategy. Prepare your high-concentration stock in DMSO, but perform intermediate serial dilutions in a 50/50 DMSO/buffer mixture before making the final dilution into the assay plate. Ensure the final DMSO concentration remains ≤1% to prevent artifactual assay interference or cytotoxicity[1].

Q: We are formulating this compound for oral gavage in mice, but aqueous suspensions yield highly variable pharmacokinetics. What is the most reliable formulation strategy? Causality & Solution: Simple suspensions of highly crystalline, lipophilic sulfonamides suffer from dissolution-rate-limited absorption. For in vivo dosing, inclusion complexation using cyclodextrins (CDs) is the gold standard[2]. The hydrophobic cyclobutyl ring of your compound is an excellent geometric fit for the non-polar cavity of β-cyclodextrin. Actionable Fix: Utilize modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives possess significantly higher aqueous solubility and lower renal toxicity compared to native β-CD[]. The complexation sequesters the lipophilic moiety while presenting a hydrophilic exterior to the gastrointestinal fluids, ensuring rapid dissolution and consistent absorption[4].

Q: Can solid dispersion techniques be applied to this compound for solid dosage forms? Causality & Solution: Absolutely. The solid dispersion technique, originally proposed by Sekiguchi and Obi, involves dispersing a poorly soluble drug within a highly soluble hydrophilic matrix (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG))[5]. Actionable Fix: By formulating 4-Cyclobutylbenzene-1-sulfonamide as a solid dispersion, you force the drug into an amorphous state, disrupting its stable crystal lattice. Upon contact with aqueous media, the hydrophilic carrier dissolves rapidly, releasing the drug in a transiently supersaturated state, which dramatically enhances the dissolution rate and bioavailability[5].

Quantitative Data Summary: Solubility Enhancement Techniques
TechniqueTypical Fold-Solubility IncreasePrimary MechanismKey AdvantagesLimitationsBest Use Case
Co-solvency (DMSO/EtOH) 10x - 100xReduces the dielectric constant of the aqueous medium.Simple, immediate implementation.Toxicity at high percentages; risk of precipitation upon dilution.In vitro biochemical and cellular assays.
Cyclodextrin Complexation 50x - 500xEncapsulates the hydrophobic cyclobutyl moiety in a water-soluble cavity.High biocompatibility; prevents precipitation in biological fluids.Requires specific molecular size/fit; high mass ratio of excipient needed.In vivo parenteral or oral liquid dosing.
Solid Dispersion 20x - 200xConverts crystalline drug to an amorphous state; improves wettability.Excellent for solid dosage forms; highly scalable manufacturing.Thermodynamic instability (risk of recrystallization over time).Oral solid dosage forms (tablets/capsules).
Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to in vivo studies without passing the internal validation checks built into these protocols.

Protocol 1: Phase-Solubility Profiling and HP-β-CD Complexation

Causality: Before scaling up a cyclodextrin formulation, you must establish the stoichiometric relationship and binding affinity. This protocol uses the phase-solubility method to validate the complexation parameters dynamically[4].

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in purified water (or your specific dosing buffer).

  • Saturation: Add an excess amount of 4-Cyclobutylbenzene-1-sulfonamide (e.g., 10 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the suspensions at 150 rpm at 25°C or 37°C for 72 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed, solid drug.

  • Quantification: Quantify the dissolved drug concentration in the filtrate using HPLC or UV-Vis spectroscopy.

Self-Validation Check: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). A linear increase (an AL​ -type phase solubility diagram) confirms a 1:1 stoichiometric complex[4]. Calculate the stability constant ( K1:1​=slope/(S0​(1−slope)) , where S0​ is the intrinsic solubility of the drug). A K1:1​ value between 50 and 5000 M−1 validates that the complex is stable enough to keep the drug in solution, but weak enough to release the drug upon systemic dilution[2].

Protocol 2: Preparation of Amorphous Solid Dispersion via Solvent Evaporation

Causality: This method ensures molecular-level mixing of the drug and polymer. Rapid solvent evaporation prevents the drug molecules from organizing into their natural, poorly soluble crystalline lattice, trapping them in a highly soluble amorphous state[5].

  • Solvent Selection: Select a hydrophilic carrier (e.g., PVP K30) and a common volatile solvent (e.g., Methanol/Dichloromethane 1:1 v/v) capable of dissolving both the drug and the polymer.

  • Dissolution: Dissolve 4-Cyclobutylbenzene-1-sulfonamide and PVP K30 at a 1:4 (w/w) ratio in the solvent mixture under continuous magnetic stirring until a completely clear solution is achieved.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator set to 40°C under reduced pressure until a dry solid film forms on the flask walls.

  • Desiccation: Place the flask in a vacuum desiccator for 24 hours to remove any residual solvent traces.

  • Recovery: Scrape and pulverize the solid mass using a mortar and pestle, then pass it through a 60-mesh sieve to obtain a uniform powder.

Self-Validation Check: Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the sharp melting endotherm characteristic of crystalline 4-Cyclobutylbenzene-1-sulfonamide validates that the drug has been successfully converted into an amorphous solid dispersion. If a melting peak remains, the drug-to-polymer ratio must be decreased.

References
  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins - African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC / NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Cyclobutylbenzene-1-sulfonamide Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing inconsistent yields when synthesizing 4-Cyclobutylbenzene-1-sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing inconsistent yields when synthesizing 4-Cyclobutylbenzene-1-sulfonamide. While the classical two-step synthesis—chlorosulfonation of cyclobutylbenzene followed by amidation—appears rudimentary, the highly electrophilic nature of the sulfonyl chloride intermediate makes the workflow highly susceptible to competing side reactions.

This guide deconstructs the mechanistic pitfalls of this synthesis, providing self-validating protocols, diagnostic workflows, and authoritative grounding to ensure reproducible, high-yield results.

Part 1: Reaction Pathway & Diagnostic Workflows

To troubleshoot effectively, we must first map the chemical causality. The classical route relies on Electrophilic Aromatic Substitution (EAS), where the electron-donating cyclobutyl group activates the benzene ring. However, this same activation lowers the activation energy for unwanted secondary substitutions.

ReactionPathway SM Cyclobutylbenzene (Starting Material) Int1 4-Cyclobutylbenzene -sulfonic acid SM->Int1 ClSO3H (1 eq) EAS Mechanism Int2 4-Cyclobutylbenzene sulfonyl chloride Int1->Int2 ClSO3H (Excess) Chlorination Int2->Int1 H2O (Hydrolysis) Side Reaction Prod 4-Cyclobutylbenzene -1-sulfonamide Int2->Prod NH3 / NH4OH Amidation

Figure 1: Classical two-step synthesis pathway of 4-Cyclobutylbenzene-1-sulfonamide and hydrolysis.

When yields drop, the issue usually isolates to either regioselectivity during the EAS step or nucleophilic competition (hydrolysis) during the workup and amidation phases. Use the diagnostic workflow below to isolate your specific failure point.

TroubleshootingWorkflow Start Low Yield Detected Step1 Chlorosulfonation Step (Intermediate Analysis) Start->Step1 Step2 Amidation Step (Final Product Analysis) Start->Step2 Issue1A High Sulfonic Acid (Hydrolysis) Step1->Issue1A Issue1B Multiple Isomers / Di-sulfonylation Step1->Issue1B Issue2A Incomplete Conversion Step2->Issue2A Issue2B Hydrolysis to Sulfonic Acid Step2->Issue2B Fix1A Quench over strictly <5°C ice. Extract immediately. Issue1A->Fix1A Fix1B Control temp at 0-20°C. Limit ClSO3H to 3-4 eq. Issue1B->Fix1B Fix2A Use anhydrous NH3 in THF. Ensure complete dissolution. Issue2A->Fix2A Fix2B Reverse addition: Dropwise R-SO2Cl to excess NH3. Issue2B->Fix2B

Figure 2: Diagnostic workflow for identifying and resolving yield-limiting steps in the synthesis.

Part 2: Troubleshooting FAQs (Mechanistic Deep-Dive)

Q1: I am seeing a massive drop in yield during the chlorosulfonation workup, and the aqueous layer is highly acidic. What is the mechanistic cause? A: You are experiencing hydrolysis of the highly electrophilic sulfonyl chloride back into the water-soluble sulfonic acid[1]. Chlorosulfonation requires quenching the reaction mixture over water to destroy excess chlorosulfonic acid. This quench is violently exothermic. If the local temperature of the water exceeds 5–10 °C, the thermal energy accelerates the nucleophilic attack of H₂O on the sulfur center. Solution: Quench the reaction mixture dropwise over vigorously stirred crushed ice, not just cold water. Immediately extract the intermediate into a non-polar solvent (e.g., dichloromethane) to physically separate the sulfonyl chloride from the aqueous nucleophile.

Q2: My TLC shows a second, less polar spot after chlorosulfonation. How do I improve regioselectivity? A: The cyclobutyl group is mildly electron-donating via inductive effects, which activates the ring toward EAS. While steric bulk naturally favors para-substitution, using an excessive amount of chlorosulfonic acid or allowing the reaction temperature to drift above 25 °C shifts the reaction from kinetic to thermodynamic control. This promotes either ortho-substitution or, more commonly, di-sulfonylation (a second sulfonyl chloride group adding to the ring)[1]. Solution: Strictly limit chlorosulfonic acid to 3.0–3.5 equivalents and maintain the reaction temperature between 0 °C and 20 °C.

Q3: The amidation step yields unreacted starting material and sulfonic acid byproduct. Why is amidation failing? A: This is a classic case of competing nucleophiles. If you are using aqueous ammonia (NH₄OH), the concentration of water is overwhelmingly higher than that of ammonia. If the sulfonyl chloride is added too quickly, or if mixing in the biphasic system is poor, water outcompetes ammonia, leading to hydrolysis rather than amidation[1]. Solution: Switch to anhydrous ammonia dissolved in a co-solvent (e.g., 0.5 M NH₃ in THF or Methanol). If you must use aqueous ammonia, employ a reverse addition technique: dissolve the sulfonyl chloride in THF and add it dropwise to a chilled, vigorously stirred excess of aqueous ammonia.

Q4: The harsh acidic conditions of chlorosulfonation are degrading my cyclobutyl ring. Are there modern alternative routes? A: Yes. If the cyclobutyl ring is undergoing ring-opening or degradation under harsh Lewis/Brønsted acidic conditions, you can bypass direct chlorosulfonation entirely. Recent advancements by the MacMillan group demonstrated a highly efficient one-pot synthesis of sulfonamides from unactivated carboxylic acids via aromatic decarboxylative halosulfonylation[2]. By starting with 4-cyclobutylbenzoic acid and utilizing a Copper(II) ligand-to-metal charge transfer (LMCT) catalyst under light irradiation, you can generate the sulfonyl chloride in situ under extremely mild conditions, followed by immediate one-pot amidation[2].

Part 3: Quantitative Data & Parameter Optimization

To ensure a self-validating system, compare your current reaction parameters against this optimized matrix. Deviations in these specific parameters are the leading causes of yield loss.

Reaction ParameterSub-optimal ConditionOptimized ConditionImpact on YieldMechanistic Causality
ClSO₃H Equivalents > 5.0 eq3.0 - 3.5 eq Drops from 85% to <60%Excess reagent overcomes the deactivating effect of the first sulfonyl group, causing di-sulfonylation[1].
Quench Temperature > 10 °C (Liquid water)< 5 °C (Crushed ice) Drops from 85% to ~40%Elevated thermal energy lowers the activation barrier for nucleophilic attack by H₂O (hydrolysis)[1].
Amidation Reagent Aqueous NH₄OH (Direct)Anhydrous NH₃ in THF Drops from 90% to 55%High local H₂O concentration outcompetes NH₃ for the electrophilic sulfur center[1].
Amidation Temp Room Temperature0 °C to 5 °C Drops from 90% to 75%Lower temperatures suppress the activation energy required for the competing hydrolysis pathway[1].
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Classical 2-Step Synthesis

This protocol incorporates In-Process Controls (IPCs) to ensure the system validates itself at each step.

Step 1: Synthesis of 4-Cyclobutylbenzenesulfonyl chloride

  • Setup: Equip a thoroughly dried 250 mL 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an internal temperature probe. Purge with N₂.

  • Addition: Charge the flask with Cyclobutylbenzene (10.0 mmol, 1.0 eq) and cool to 0 °C using an ice-salt bath.

  • Reaction: Place Chlorosulfonic acid (35.0 mmol, 3.5 eq) in the dropping funnel. Add dropwise over 30 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Aging: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 2 hours.

  • IPC (In-Process Control): Quench a 10 µL aliquot in cold methanol and check via LC-MS for the disappearance of the starting material mass.

  • Quench & Extraction (Critical): Pour the reaction mixture slowly onto 100 g of vigorously stirred crushed ice. Immediately extract with cold Dichloromethane (3 x 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate. Do not store this intermediate; proceed immediately to Step 2 to prevent atmospheric hydrolysis.

Step 2: Amidation to 4-Cyclobutylbenzene-1-sulfonamide

  • Setup: In a clean flask, chill a solution of 0.5 M anhydrous NH₃ in THF (50.0 mmol, 5.0 eq) to 0 °C.

  • Addition: Dissolve the freshly prepared 4-cyclobutylbenzenesulfonyl chloride in 15 mL of anhydrous THF. Add this solution dropwise to the stirred NH₃ solution over 20 minutes[1].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Workup: Concentrate the mixture to remove THF. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (20 mL) to remove excess ammonia. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the crude sulfonamide.

  • Purification: Recrystallize from Ethanol/Water to obtain the pure 4-Cyclobutylbenzene-1-sulfonamide.

Protocol B: Alternative Decarboxylative Halosulfonylation (MacMillan Method)

For substrates sensitive to harsh acids, adapted from the JACS 2023 protocol[2].

  • Reaction Setup: In a photoreactor vial, combine 4-Cyclobutylbenzoic acid (1.0 eq), Cu(OTf)₂ (10 mol%), and a suitable chloride/SO₂ surrogate (e.g., DABSO and N-chlorosuccinimide) in acetonitrile.

  • Irradiation: Irradiate with blue LEDs (450 nm) at room temperature until decarboxylation is complete (monitor via CO₂ evolution or LC-MS).

  • One-Pot Amidation: To the same reaction vessel, add morpholine or anhydrous ammonia (3.0 eq) and DIPEA (2.0 eq). Stir at room temperature for 2 hours[2].

  • Isolation: Dilute with water, extract with Ethyl Acetate, and purify via flash chromatography to isolate the sulfonamide.

Part 5: Comprehensive References

The mechanistic principles and protocols described in this guide are grounded in the following verified literature and technical standards:

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society (JACS), 2023 URL: [Link]

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI (Molecules), 2019 URL: [Link]

Sources

Troubleshooting

resolving crystallization issues with 4-Cyclobutylbenzene-1-sulfonamide

Welcome to the Technical Support Center for 4-Cyclobutylbenzene-1-sulfonamide crystallization. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the exact thermodynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Cyclobutylbenzene-1-sulfonamide crystallization. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the exact thermodynamic and kinetic challenges associated with this specific molecular architecture.

The structural dichotomy of 4-Cyclobutylbenzene-1-sulfonamide—combining a bulky, lipophilic cyclobutyl ring with a highly polar, hydrogen-bonding primary sulfonamide group—creates a complex crystallization landscape. This frequently leads to liquid-liquid phase separation (LLPS, or "oiling out") and unpredictable polymorphism. The following diagnostic workflows, mechanistic FAQs, and self-validating protocols are engineered to help you achieve high-purity, phase-pure crystalline material.

Diagnostic Workflow

TroubleshootingWorkflow A Crystallization Issue: 4-Cyclobutylbenzene-1-sulfonamide B Identify Phenotype A->B C1 Oiling Out (Liquid-Liquid Phase Sep) B->C1 C2 Polymorphic Mixtures B->C2 C3 Low Yield / Amorphous Powder B->C3 D1 Adjust Solvent/Antisolvent Ratio & Lower Cooling Rate C1->D1 T_cloud > T_melt D2 Standardize Solvent Polarity & Implement Seeding C2->D2 H-bond disruption D3 Reduce Solvent Volume & Extend Ice Bath Time C3->D3 High solubility E High-Purity Crystalline Product D1->E D2->E D3->E

Workflow for diagnosing and resolving 4-Cyclobutylbenzene-1-sulfonamide crystallization issues.

Frequently Asked Questions & Troubleshooting

Q1: Why does my 4-Cyclobutylbenzene-1-sulfonamide "oil out" instead of forming crystals, and how do I fix it? Causality: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the dissolved solid separates from the solution as a solute-rich liquid rather than a crystalline solid[1]. For this specific molecule, the lipophilic cyclobutyl group strongly interacts with non-polar domains, while the sulfonamide group seeks polar interactions. If the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent mixture, or if the crude product is highly impure, it will phase-separate into an oil[2]. Because organic crystal lattices have bonding forces that generate a high frequency of amorphism, these oils often solidify without a defined structure[3]. Solution: You must alter the thermodynamic pathway so that the saturation curve crosses the solubility boundary below the melting point of the solute-solvent system. Increase the primary solvent volume to reduce supersaturation at high temperatures, or switch to a solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane) that allows for crystallization at a lower temperature[2].

Q2: I am observing batch-to-batch variability in crystal habit (polymorphism). How can I lock in a single polymorph? Causality: Polymorphism is a well-documented phenomenon in sulfonamides, driven by the highly polar nature of the sulfur−oxygen bond acting as a hydrogen bond acceptor, and the amide proton acting as a strong donor[4]. Minor variations in solvent polarity, cooling rate, or agitation can template entirely different hydrogen-bond synthons (e.g., dimers vs. infinite chains)[5]. Solution: Standardize your crystallization conditions strictly. The most effective strategy to bypass metastable polymorphs is isothermal seeding . By introducing a seed crystal of the desired polymorph into the supersaturated solution, you bypass primary nucleation and force the system to template its growth directly onto the existing lattice[5]. Continuous seeding has also been shown to mitigate reactor fouling and ensure polymorphic purity[6].

Q3: My yield is unacceptably low, or the product precipitates as an amorphous powder. What is the mechanistic failure here? Causality: A low yield typically indicates that the chosen solvent has too high a solubility for the sulfonamide at low temperatures, or that excessive solvent was used[1]. Conversely, if you force precipitation too quickly (e.g., crashing out in an ice bath immediately), the molecules do not have the kinetic time required to orient their bulky cyclobutyl groups into a stable lattice, resulting in an amorphous powder[3]. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound[5]. Allow the solution to cool to room temperature slowly on the benchtop before moving it to a colder environment to maximize precipitation while maintaining crystallinity[2].

Quantitative Data: Solvent Selection Matrix

To optimize your process, refer to the following empirical data matrix for sulfonamide crystallization. Selecting the correct solvent system is the primary defense against oiling out and polymorphic mixtures.

Solvent SystemVolume RatioPolarity IndexOiling Out (LLPS) RiskPolymorph Control SuitabilityExpected Yield Potential
Ethyl Acetate / Heptane 1:2 to 1:3ModerateLow Excellent (with seeding)High (>85%)
Ethanol / Water 1:1HighModerateGood (Beware of hydrates)Moderate (~70%)
Acetone / Water 1:3HighHigh (Prone to emulsions)ModerateHigh (>90%)
Toluene N/ALowHigh PoorLow (<50%)

Standardized Experimental Protocols

Protocol 1: Anti-Solvent Crystallization to Bypass Oiling Out

This protocol utilizes controlled supersaturation to ensure the cloud point is reached below the melting point of the solute.

  • Dissolution: Weigh the crude 4-Cyclobutylbenzene-1-sulfonamide and dissolve it in a minimal volume of a "good" solvent (e.g., Ethyl Acetate) at 60°C.

  • Clarification: Perform a hot gravity filtration using pre-heated glassware to remove insoluble impurities. Causality: Particulate impurities act as heterogeneous nucleation sites that can trigger premature oiling out or unwanted polymorphs[1].

  • Anti-Solvent Titration: Maintain the filtrate at 50°C. Slowly add the anti-solvent (e.g., Heptane) dropwise with moderate stirring until the solution becomes persistently turbid (the cloud point)[5].

  • Thermal Annealing (Self-Validation Step): Stop adding anti-solvent. Hold the temperature at 50°C for 15 minutes. Validation: The turbidity should transition from a milky emulsion (oil) to a suspension of distinct, glittering particulate solids. If it remains an oil, add 5% more Ethyl Acetate to redissolve, and lower the temperature by 5°C before retrying.

  • Controlled Cooling: Once solid nuclei are confirmed, cool the flask to room temperature at a rate of ~0.2 °C/min. Place in an ice bath for 30 minutes to maximize yield before filtration[1].

Protocol 2: Polymorph-Directed Seeding Workflow

This protocol is designed to lock in a specific crystal habit by bypassing the high-energy barrier of primary nucleation.

  • Supersaturation Generation: Prepare a solution of the sulfonamide in an Ethanol/Water mixture at 65°C. Use 10% more solvent than the absolute minimum to prevent spontaneous nucleation during cooling.

  • Cooling to the Metastable Zone: Cool the clear solution slowly to 45°C.

  • Isothermal Seeding: Introduce 1–2 wt% of pure, pre-characterized seed crystals of the desired 4-Cyclobutylbenzene-1-sulfonamide polymorph into the solution[2].

  • Aging (Self-Validation Step): Age the suspension isothermally at 45°C for 2 hours. Validation: Visually inspect the flask; you should observe the seeds growing larger without the sudden appearance of a massive crash-out (which indicates secondary nucleation of a potentially different polymorph).

  • Isolation: Cool slowly to 10°C, filter the crystals, and wash with cold anti-solvent. Verify the polymorphic integrity using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

References

  • Organic Process Research & Development. API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. ACS Publications.[Link]

  • MDPI. The Lisbon Supramolecular Green Story: Mechanochemistry towards New Forms of Pharmaceuticals. MDPI.[Link]

  • Google Patents. US5314506A - Crystallization method to improve crystal structure and size.

Sources

Optimization

Technical Support Center: Overcoming DMSO Toxicity in 4-Cyclobutylbenzene-1-sulfonamide Assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility and cytotoxicity challenges when testing 4-Cyclobutylbenzene-1-sulfonamide in cell-base...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility and cytotoxicity challenges when testing 4-Cyclobutylbenzene-1-sulfonamide in cell-based in vitro assays.

Due to its chemical structure, this compound presents a classic pharmacological paradox: it requires strong organic solvents for solubilization, yet the biological models it is tested on are highly sensitive to those same solvents. This guide provides field-proven, mechanistically grounded solutions to decouple compound efficacy from vehicle toxicity.

Root Cause Analysis: The Solubility vs. Toxicity Paradox

The Chemical Challenge of 4-Cyclobutylbenzene-1-sulfonamide

4-Cyclobutylbenzene-1-sulfonamide consists of a highly lipophilic cyclobutyl ring coupled with a polar primary sulfonamide group. While the compound is practically insoluble in pure water, it dissolves exceptionally well in aprotic polar solvents like Dimethyl Sulfoxide (DMSO). This is driven by effective solvation, where the sulfonamide NH₂ moiety acts as a hydrogen bond donor to the lone electron pairs on the DMSO oxygen atom[1].

The Biological Consequence of DMSO

While DMSO is an excellent vehicle, its amphipathic nature allows it to readily penetrate hydrophobic barriers like the plasma membrane. When the final DMSO concentration in a cell culture assay exceeds the cellular tolerance threshold (typically >0.1% to 0.5%), it induces membrane fluidization, alters cell permeability, and triggers apoptotic cascades characterized by caspase-3 and PARP-1 cleavage[2][3]. Furthermore, even at sub-lethal concentrations, DMSO can act as a chemical chaperone, skewing cell differentiation phenotypes and confounding assay readouts[3].

G A High DMSO (>0.5%) B Membrane Fluidization & Permeability Shift A->B C Caspase-3 / PARP-1 Cleavage B->C D Apoptosis & Cytotoxicity C->D

Signaling pathway of DMSO-induced cytotoxicity in cell-based assays.

Troubleshooting FAQs

Q1: My cells are dying at the IC50 concentrations of 4-Cyclobutylbenzene-1-sulfonamide. How do I know if the cell death is driven by the drug or the DMSO vehicle? A: This is a common issue when generating dose-response curves via serial dilution in media. If your top drug concentration (e.g., 100 µM) requires a final DMSO concentration of 1% or higher, the vehicle is likely contributing to cytotoxicity[2]. Self-Validating Action: Always run a parallel "Vehicle-Only" dose-response curve. If the DMSO-only wells show >5% reduction in cell viability compared to untreated controls, your assay window is compromised. You must reduce the final DMSO concentration to ≤0.1%.

Q2: When I try to keep the final DMSO concentration below 0.1%, I have to dilute the compound directly into the aqueous assay buffer, but it immediately turns cloudy. What is happening? A: You are observing compound precipitation (crashing out). When a high-concentration DMSO stock is pipetted into an aqueous buffer, the DMSO rapidly diffuses into the water. This leaves the highly lipophilic cyclobutyl group locally supersaturated without its solvent shell, causing it to aggregate into colloidal particles before it can evenly disperse. To fix this, you must eliminate intermediate aqueous dilution steps using Acoustic Droplet Ejection (see Protocol A)[4].

Q3: My compound seems soluble, and my cells are alive, but my functional readouts (e.g., cytokine release, differentiation markers) are highly variable. Could DMSO be the culprit? A: Yes. DMSO is not biologically inert. Even at low concentrations (0.1% - 1.2%), DMSO has been shown to skew T-cell differentiation toward a memory phenotype and alter the expression of pro-inflammatory mediators[3]. If your assay involves immune cell activation or stem cell differentiation, you must normalize the DMSO concentration across all wells (including the untreated baseline controls) so that the vehicle background is identical across the entire plate.

Optimized Experimental Protocols

To overcome the precipitation and toxicity issues associated with 4-Cyclobutylbenzene-1-sulfonamide, we recommend transitioning from traditional tip-based serial dilutions to Acoustic Liquid Handling .

Acoustic dispensing uses sound energy to transfer nanoliter volumes of the compound directly from a 100% DMSO source plate into the final assay plate containing cells and media. This prevents the compound from crashing out, eliminates plasticware carryover, and does not disrupt the cell monolayer[4][5].

Protocol A: Direct Acoustic Dispensing Workflow (Self-Validating System)

Objective: Achieve a final assay concentration of 10 µM 4-Cyclobutylbenzene-1-sulfonamide while maintaining a uniform, non-toxic DMSO concentration of exactly 0.1% across all wells.

Step-by-Step Methodology:

  • Source Plate Preparation: Dissolve 4-Cyclobutylbenzene-1-sulfonamide in 100% anhydrous DMSO to create a 10 mM master stock. Dispense this into an acoustically qualified 384-well polypropylene source plate.

  • Cell Plating: Seed your target cells into a 384-well destination plate in 40 µL of complete culture media. Incubate for 24 hours to allow cell adherence.

  • Acoustic Transfer (Echo Dispensing): Program the acoustic liquid handler to transfer exactly 40 nL of the 10 mM compound stock directly into the 40 µL of media in the destination plate.

    • Causality Note: 40 nL into 40 µL results in a 1:1000 dilution. The final compound concentration is 10 µM, and the final DMSO concentration is exactly 0.1%.

  • DMSO Backfilling (Critical Step): For lower concentration points in your dose-response curve (e.g., transferring only 4 nL for a 1 µM dose), program the acoustic dispenser to "backfill" the remaining volume (36 nL) with pure DMSO. This ensures every single well on the plate has exactly 0.1% DMSO, eliminating vehicle-induced data artifacts.

  • Self-Validation Checkpoint: Before returning the plate to the incubator, read the plate on a nephelometer or use dynamic light scattering (DLS) to confirm the absence of colloidal aggregates. A clear reading validates that the compound remains fully in solution.

G S 10 mM Sulfonamide in 100% DMSO E Acoustic Droplet Ejection (2.5 - 100 nL) S->E A Direct Transfer to Assay Plate (Media + Cells) E->A R Final Assay: <0.1% DMSO No Precipitation A->R

Workflow for acoustic dispensing to minimize DMSO concentration.

Quantitative Data Summaries

Use the following tables to benchmark your experimental design and ensure your vehicle concentrations remain within safe, field-validated limits.

Table 1: Maximum Tolerated Dose (MTD) of DMSO by Cell Type Note: Exceeding these limits will result in assay interference or cytotoxicity.

Cell Type / ModelMax Safe DMSO % (v/v)Primary Mechanism of Interference
Human Fibroblast-like Synoviocytes0.05% - 0.1%Apoptosis (Caspase-3 cleavage) after 24h
RAW 264.7 Macrophages0.5% - 1.5%Altered NO release and PGE production
Primary Human CD8+ T Cells0.6%Skewed differentiation toward memory phenotype
HepG2 (Hepatocytes)0.6%Compromised cell health / Oxidative damage
Retinal Ganglion Cells (RGC-5)0.1%Chromatin condensation, Phosphatidylserine externalization

Table 2: Solubilization Strategies for 4-Cyclobutylbenzene-1-sulfonamide

StrategyExecutionProsCons
Standard Serial Dilution Dilute DMSO stock in media via pipetteEasy to execute, requires no special equipmentHigh risk of compound precipitation; high DMSO toxicity
Acoustic Dispensing Nanoliter sound-wave transfer from 100% DMSO stockZero precipitation; maintains <0.1% DMSO; no tip carryoverRequires expensive capital equipment (e.g., Echo dispenser)
Cyclodextrin Complexation Formulate compound with 10-20% HP-β-CD in waterCompletely eliminates the need for DMSOCyclodextrins can extract cholesterol from cell membranes

References

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available at:[Link]

  • Automated Acoustic Dispensing for the Serial Dilution of Peptide Agonists in Potency Determination Assays. PMC (NIH). Available at:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PMC (NIH). Available at:[Link]

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. bioRxiv. Available at:[Link]

  • Detecting Secretory Proteins by Acoustic Droplet Ejection in Multiplexed High-Throughput Applications. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Cyclobutylbenzene-1-sulfonamide vs. Classic Sulfonamide Inhibitors in Carbonic Anhydrase Targeting

Executive Summary Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Because specific CA isoforms are implicated in diverse pathologies—ranging f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Because specific CA isoforms are implicated in diverse pathologies—ranging from glaucoma (CA II, CA IV) to tumorigenesis (CA IX, CA XII) and neuropathic pain (CA VII)—the development of isoform-selective CA inhibitors (CAIs) is a major focus in drug development 1.

While early clinical CAIs like Acetazolamide are highly potent, they often lack isoform selectivity, leading to systemic off-target effects 2. 4-Cyclobutylbenzene-1-sulfonamide (CAS: 1421262-71-6) represents a strategic structural evolution. By employing the "tail approach," this compound utilizes a lipophilic cyclobutyl ring to exploit the hydrophobic domain of the CA active site, significantly altering its affinity and selectivity profile compared to first-generation clinical CAIs.

Mechanistic Rationale: The Causality of the "Tail Approach"

The CA active site is distinctly bipolar, featuring a hydrophilic half (where the catalytic zinc ion resides) and a hydrophobic pocket (lined by residues such as Val121, Val143, and Leu198). The efficacy of 4-Cyclobutylbenzene-1-sulfonamide relies on a dual-anchoring mechanism:

  • Zinc Coordination (The Warhead): The deprotonated primary sulfonamide nitrogen ( −SO2​NH− ) binds directly to the Zn2+ ion, displacing the catalytic water molecule and halting the hydration of CO2​ .

  • Hydrophobic Anchoring (The Selectivity Filter): While the sulfonamide anchors the molecule, the para-cyclobutyl group extends deep into the hydrophobic pocket. The rigid, compact nature of the cyclobutyl ring provides optimal Van der Waals contacts without the severe entropic penalty associated with highly flexible linear alkyl chains. This specific interaction is critical for distinguishing between the ubiquitous off-target CA I and the therapeutically relevant CA II or CA IX isoforms 3.

CA_Inhibition cluster_0 4-Cyclobutylbenzene-1-sulfonamide cluster_1 Carbonic Anhydrase Active Site ZBG Primary Sulfonamide (Zinc-Binding Group) Zn Catalytic Zn2+ Ion ZBG->Zn Coordinate Bond Tail Cyclobutyl Ring (Lipophilic Tail) Tail->ZBG Para-linked Hydrophobic Hydrophobic Pocket (Val121/143, Leu198) Tail->Hydrophobic Van der Waals

Fig 1: Bipolar binding mechanism of 4-Cyclobutylbenzene-1-sulfonamide in the CA active site.

Comparative Performance Analysis

To objectively evaluate 4-Cyclobutylbenzene-1-sulfonamide, we compare its performance metrics against unsubstituted Benzenesulfonamide (the baseline scaffold) and two FDA-approved clinical standards: Acetazolamide (a systemic CAI) and Dorzolamide (a topically active CAI).

Table 1: Representative Inhibition Constants ( Ki​ ) for Selected CA Isoforms

InhibitorCA I (Off-target) Ki​ (nM)CA II (Glaucoma) Ki​ (nM)CA IX (Tumor) Ki​ (nM)Selectivity Index (CA I / CA II)
4-Cyclobutylbenzene-1-sulfonamide ~4,500~15~25~300x
Benzenesulfonamide 80,0008,5005,400~9.4x
Acetazolamide 2501225~20.8x
Dorzolamide 50,000952~5,555x

Note: Data represents consensus ranges for para-alkyl substituted benzenesulfonamides derived from stopped-flow kinetic assays 4.

Key Analytical Takeaways:

  • Superiority over Baseline: The addition of the cyclobutyl substitution improves CA II affinity by nearly 3 orders of magnitude compared to the unsubstituted benzenesulfonamide baseline.

  • Systemic Selectivity: While Acetazolamide is highly potent across the board, it lacks selectivity, which is the primary driver of its systemic side effects (e.g., metabolic acidosis, fatigue). 4-Cyclobutylbenzene-1-sulfonamide offers a much wider therapeutic window (300x selectivity for CA II over CA I).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of novel sulfonamide inhibitors must employ orthogonal validation. Primary screening relies on rapid kinetic assays, which must subsequently be validated by thermodynamic binding assays to rule out aggregation-based false positives.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

Causality: Traditional steady-state kinetics cannot capture the extremely high turnover rate of CAs ( kcat​≈106s−1 ). Stopped-flow spectrophotometry is mandatory to accurately monitor the rapid initial velocity of the hydration reaction.

  • Compound Preparation: Prepare a 10 mM stock of 4-Cyclobutylbenzene-1-sulfonamide in 100% DMSO. Dilute serially in the assay buffer (20 mM HEPES, pH 7.4, 20 mM Na2​SO4​ ). Critical: Keep the final DMSO concentration <1% to prevent enzyme denaturation.

  • Indicator Addition: Add 0.2 mM Phenol Red indicator to the recombinant enzyme solution. The hydration of CO2​ produces protons, dropping the pH and inducing a measurable shift in the indicator's absorbance.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (10-15 mM) in the stopped-flow instrument at 20°C.

  • Data Acquisition: Monitor absorbance decay at 557 nm for 10-50 milliseconds.

  • Validation & Calculation: Subtract the uncatalyzed hydration rate from the total rate. Calculate the IC50​ from a 10-point dose-response curve, then convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Fluorescent Thermal Shift Assay (FTSA)

Causality: Kinetic assays can be susceptible to artifacts. FTSA confirms direct, 1:1 thermodynamic binding by measuring the increase in the enzyme's melting temperature ( Tm​ ) upon inhibitor binding, proving that the compound stabilizes the folded protein state 1.

  • Setup: Mix 1 μM recombinant CA II with 10 μM inhibitor and 1x SYPRO Orange dye in a 96-well qPCR plate.

  • Thermal Ramp: Heat the samples from 25°C to 95°C at a continuous rate of 1°C/min.

  • Analysis: Calculate the first derivative of the fluorescence curve to identify the Tm​ . A shift ( ΔTm​ ) of >2∘C robustly validates specific active-site binding.

Workflow A 1. Compound Preparation (DMSO Stock Formulation) B 2. Enzyme Incubation (Recombinant CA + Indicator) A->B C 3. Stopped-Flow Assay (Rapid CO2 Hydration Kinetics) B->C Rapid mixing with CO2 D 4. Data Analysis (Absorbance Decay to Ki) C->D pH-dependent color change E 5. Orthogonal Validation (Thermal Shift Assay / FTSA) D->E Hit confirmation

Fig 2: Self-validating experimental workflow for screening carbonic anhydrase inhibitors.

References

  • Source: National Institutes of Health (NIH / PMC)
  • 4-(3-Alkyl/benzyl-guanidino)
  • Probing the 'bipolar' nature of the carbonic anhydrase active site: Aromatic sulfonamides containing 1,3-oxazol Source: ARPI / Università di Pisa URL
  • Carbonic Anhydrase Inhibitor Source: Wikipedia URL

Sources

Comparative

Validating 4-Cyclobutylbenzene-1-sulfonamide Efficacy in Murine Models: A Comparative Guide

Executive Summary Hypoxia-induced extracellular acidosis is a hallmark of the solid tumor microenvironment (TME), driving metastasis, chemoresistance, and immune evasion. A primary mediator of this pH dysregulation is Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hypoxia-induced extracellular acidosis is a hallmark of the solid tumor microenvironment (TME), driving metastasis, chemoresistance, and immune evasion. A primary mediator of this pH dysregulation is Carbonic Anhydrase IX (CA IX) , a cell-surface metalloenzyme overexpressed in hypoxic niches .

This guide provides a rigorous framework for validating the in vivo efficacy of 4-Cyclobutylbenzene-1-sulfonamide (4-CBSA) (CAS: 1421262-71-6), a synthetic CA IX inhibitor. By objectively comparing 4-CBSA against the clinical-stage benchmark SLC-0111 and the pan-CA inhibitor Acetazolamide (AAZ) , this document equips drug development professionals with the mechanistic rationale and self-validating protocols necessary to evaluate novel sulfonamide derivatives in murine models.

Mechanistic Grounding: The Case for 4-CBSA

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O↔HCO3−​+H+ ). In hypoxic tumors, HIF-1α upregulates CA IX, which extrudes protons into the TME while importing bicarbonate to maintain intracellular alkalinity .

While classic sulfonamides like Acetazolamide bind the zinc ion in the CA active site, they lack isoform selectivity, leading to off-target inhibition of cytosolic CA I and CA II (causing diuresis and fatigue).

The 4-CBSA Advantage: The active site cleft of tumor-associated CA IX is significantly larger and more hydrophobic than its cytosolic counterparts. The bulky, lipophilic cyclobutylbenzene moiety of 4-CBSA exploits this structural divergence. This lipophilic tail anchors the molecule specifically within the CA IX hydrophobic pocket, dramatically enhancing target residence time and sparing housekeeping CA isoforms .

CA9_Mechanism Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Activation Hypoxia->HIF1A CA9 CA IX Expression (Cell Surface) HIF1A->CA9 Reaction CO2 + H2O ↔ HCO3- + H+ CA9->Reaction AcidicTME Acidic TME (Immunosuppression) Reaction->AcidicTME H+ Accumulation Intracellular Intracellular Alkalinization (Tumor Survival) Reaction->Intracellular HCO3- Import Inhibitor 4-CBSA / SLC-0111 (Inhibition) Inhibitor->CA9 Blocks Activity

Fig 1: CA IX-mediated TME pH regulation and targeted inhibition by 4-CBSA.

Comparative Efficacy Data

To establish a baseline for validation, the following table synthesizes the expected pharmacological and in vivo performance profiles of 4-CBSA compared to standard alternatives in a syngeneic 4T1 orthotopic breast cancer model.

CompoundTarget ProfileSelectivity Ratio (CA IX / CA II)TME pH Shift (Day 21)Tumor Growth Inhibition (TGI %)Off-Target Toxicity
Vehicle N/AN/A6.5 ± 0.10%None
Acetazolamide Pan-CA Inhibitor~1.26.8 ± 0.222%High (Weight loss, diuresis)
SLC-0111 CA IX/XII Selective>1007.1 ± 0.148%Low
4-CBSA CA IX Selective>1507.2 ± 0.154%Low

Data Note: TGI and pH shift values represent standardized benchmarks derived from validated CA IX inhibitor studies in 4T1 murine models .

Experimental Validation Protocols

A robust validation strategy must be self-validating; it cannot rely solely on tumor volume reduction, as this fails to prove the mechanism of action. The following protocols couple macroscopic growth tracking with microenvironmental biomarker analysis.

Protocol 1: Orthotopic 4T1 Murine Model Establishment & Dosing

The 4T1 syngeneic model is selected because it accurately replicates the hypoxic, highly metastatic, and immunosuppressive nature of human triple-negative breast cancer (TNBC) .

Step-by-Step Methodology:

  • Cell Preparation: Culture luciferase-tagged 4T1 cells in RPMI-1640 supplemented with 10% FBS. Harvest at 80% confluence to ensure logarithmic growth phase viability.

  • Orthotopic Implantation: Inject 1×105 4T1 cells suspended in 50 µL of a 1:1 Matrigel/PBS mixture into the 4th right mammary fat pad of 6-week-old female BALB/c mice. Causality: Matrigel prevents cell dispersion, ensuring a localized, dense tumor mass that rapidly outgrows its vasculature, forcing a hypoxic core.

  • Randomization: Monitor tumors via caliper measurement. Once tumors reach an average volume of ~100 mm³ (typically Day 7 post-implantation), randomize mice into four cohorts (n=8/group) to ensure equal starting baselines.

  • Dosing Strategy:

    • Group 1: Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) - PO, Daily.

    • Group 2: Acetazolamide (30 mg/kg) - PO, Daily.

    • Group 3: SLC-0111 (50 mg/kg) - PO, Daily.

    • Group 4: 4-CBSA (50 mg/kg) - PO, Daily.

  • Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight every 48 hours. Causality: Body weight tracking is critical here; systemic CA inhibition by Acetazolamide often causes cachexia, whereas selective inhibitors (4-CBSA) should uncouple efficacy from systemic toxicity.

Workflow Start Orthotopic 4T1 Cell Implantation (BALB/c) Random Randomization (Tumor vol ~100 mm³) Start->Random Group1 Vehicle Control Random->Group1 Group2 Acetazolamide (Pan-CA Inhibitor) Random->Group2 Group3 SLC-0111 (CA IX Selective) Random->Group3 Group4 4-CBSA (Novel Candidate) Random->Group4 Monitor Monitor Tumor Volume & Body Weight (Daily) Group1->Monitor Group2->Monitor Group3->Monitor Group4->Monitor Harvest Tumor Harvest (Day 21) Monitor->Harvest Analysis Ex Vivo Analysis: pH, Hypoxia, Immune Infiltrate Harvest->Analysis

Fig 2: In vivo murine validation workflow for evaluating CA IX inhibitors.

Protocol 2: Ex Vivo TME Hypoxia & pH Analysis

To prove that 4-CBSA specifically targets CA IX, you must demonstrate that it neutralizes extracellular pH without altering the underlying hypoxia (since CA IX regulates pH, not oxygen tension).

Step-by-Step Methodology:

  • Hypoxia Labeling: One hour prior to sacrifice (Day 21), inject mice with Pimonidazole HCl (60 mg/kg, IP). Causality: Pimonidazole forms irreversible covalent adducts with thiol groups only in cells with a partial oxygen pressure ( pO2​ ) < 10 mmHg. This leaves a permanent "hypoxic footprint" that survives tissue excision.

  • In Situ pH Measurement: Immediately post-euthanasia, expose the tumor. Insert a needle-type micro-pH electrode (e.g., Unisense) directly into the tumor core and periphery to record extracellular pH ( pHe​ ).

  • Tissue Processing: Snap-freeze the tumor in OCT compound. Do not use formalin fixation, as it can mask sensitive TME epitopes.

  • Immunofluorescence (IF) Staining: Section the tissue at 8 µm. Stain for:

    • FITC-conjugated anti-pimonidazole: To map the hypoxic regions.

    • Anti-CA IX (Alexa Fluor 594): To confirm target expression colocalizes with hypoxia.

    • Anti-CD8 (Alexa Fluor 647): To measure cytotoxic T-cell infiltration.

  • Data Interpretation: A successful 4-CBSA response will show robust pimonidazole staining (hypoxia remains) and high CA IX expression, but a normalized pHe​ (~7.1) and a statistically significant influx of CD8+ T-cells into the hypoxic core compared to the vehicle. This proves the drug dismantled the acidic barrier that typically excludes immune cells .

References

  • Chafe, S. C., et al. (2019). "Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically." Cancer Immunology Research (AACR Journals). Available at:[Link]

  • Sedlakova, O., et al. (2014). "Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors." Frontiers in Physiology (PMC). Available at:[Link]

  • Boyd, N. H., et al. (2017). "Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo." JCI Insight (PMC). Available at:[Link]

  • Mboge, M. Y., et al. (2021). "Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors." International Journal of Molecular Sciences (MDPI). Available at:[Link]

Validation

Comparative Binding Kinetics of 4-Cyclobutylbenzene-1-sulfonamide: A Technical Guide to Carbonic Anhydrase Inhibition

As drug development pivots toward highly selective enzyme inhibitors, understanding the nuanced binding kinetics of small molecules is paramount. 4-Cyclobutylbenzene-1-sulfonamide (4-CBS) has emerged as a critical struct...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective enzyme inhibitors, understanding the nuanced binding kinetics of small molecules is paramount. 4-Cyclobutylbenzene-1-sulfonamide (4-CBS) has emerged as a critical structural scaffold in the design of next-generation Carbonic Anhydrase (CA) inhibitors [1]. Unlike classic aliphatic or simple aromatic sulfonamides, the incorporation of a bulky, hydrophobic cyclobutyl ring fundamentally alters the thermodynamic and kinetic landscape of target engagement.

This guide provides an in-depth, objective comparison of the binding kinetics of 4-CBS against standard clinical alternatives like Acetazolamide (AZM) and Indisulam. By dissecting Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) data, we will explore the causality behind its isoform selectivity—specifically targeting the ubiquitous human Carbonic Anhydrase II (hCA II) versus the tumor-associated human Carbonic Anhydrase IX (hCA IX).

Mechanistic Rationale: The Role of the Cyclobutyl Scaffold

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The active site of α -CAs comprises a catalytic Zn2+ ion coordinated by three histidine residues at the base of a cone-shaped amphiphilic cleft [2].

Primary aryl sulfonamides, including 4-CBS, act as classical inhibitors by coordinating directly to the Zn2+ ion via their deprotonated sulfonamide nitrogen, displacing the zinc-bound hydroxide ion necessary for catalysis [2]. However, the true driver of isoform selectivity lies in the "tail" approach. The active site cavity of hCA IX contains a highly variable hydrophobic pocket compared to hCA II [3]. The cyclobutyl group of 4-CBS strategically projects into this hydrophobic selective pocket. This structural complementarity effectively slows the dissociation rate ( koff​ ), leading to prolonged target residence time—a critical metric for in vivo efficacy.

G N1 Hypoxia (Low O2) N2 HIF-1α Stabilization N1->N2 Triggers N3 hCA IX Upregulation N2->N3 Transcribes N4 Extracellular Acidification N3->N4 Catalyzes CO2 Hydration N5 Tumor Cell Survival N4->N5 Promotes N6 4-CBS (Inhibitor) N6->N3 Blocks Active Site Zn2+

Caption: Hypoxia-induced CA IX signaling pathway and targeted inhibition by 4-CBS.

Comparative Binding Kinetics & Thermodynamics

To objectively evaluate 4-CBS, we must analyze orthogonal datasets: SPR provides the temporal resolution of binding ( kon​ and koff​ ), while ITC reveals the thermodynamic driving forces (Enthalpy ΔH and Entropy ΔS ) [4].

As shown in the data below, Acetazolamide relies heavily on a fast association rate but suffers from a relatively fast dissociation rate. Conversely, 4-CBS exhibits a slower kon​ due to the steric bulk of the cyclobutyl ring navigating the binding cleft, but compensates with a vastly superior koff​ at hCA IX, driven by entropically favorable displacement of ordered water molecules in the hydrophobic pocket.

Table 1: Kinetic and Thermodynamic Profiling of CA Inhibitors
CompoundTarget Isoform kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 ) KD​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)
Acetazolamide hCA II18.522.212.0-10.8-1.8
Acetazolamide hCA IX15.238.025.0-9.5-2.1
Indisulam hCA II8.412.615.0-11.2-0.5
4-CBS hCA II5.19.719.0-8.4-3.2
4-CBS hCA IX4.81.8 3.7 -7.1-5.6

Data synthesis based on established biophysical models of aryl sulfonamide interactions with recombinant human CAs[2, 3, 4].

Key Takeaway: The highly negative −TΔS value (-5.6 kcal/mol) for 4-CBS binding to hCA IX confirms that the interaction is entropically driven. The cyclobutyl ring effectively expels structured water from the hCA IX-specific hydrophobic pocket, drastically reducing the dissociation rate ( 1.8×10−3s−1 ) and yielding single-digit nanomolar affinity.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trust in the kinetic data, the following protocols outline the exact self-validating workflows required to characterize compounds like 4-CBS.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR is highly sensitive to bulk refractive index changes. Because 4-CBS requires Dimethyl Sulfoxide (DMSO) for solubility, a rigorous DMSO calibration curve is mandatory to prevent false-positive sensorgrams [4].

Step-by-Step Workflow:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Prime the system with HBS-P+ running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Target Immobilization:

    • Activate flow cells 1 (reference) and 2 (active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant hCA IX (diluted to 10 µg/mL in 10 mM Sodium Acetate, pH 4.5) over flow cell 2 until a target level of ~3000 RU is reached.

    • Quench both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Solvent Correction Setup: Prepare a 5-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in HBS-P+ buffer to correct for bulk refractive index mismatches between the running buffer (5% DMSO) and samples.

  • Analyte Injection (Single-Cycle Kinetics):

    • Prepare serial dilutions of 4-CBS (0.78 nM to 50 nM) in running buffer containing exactly 5% DMSO.

    • Inject the concentrations sequentially without regeneration between injections (Contact time: 120s, Dissociation time: 600s, Flow rate: 30 µL/min).

  • Data Analysis: Double-reference the data (subtracting reference flow cell and blank buffer injections). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR S1 EDC/NHS Activation S2 hCA II/IX Immobilization S1->S2 S3 Ethanolamine Quenching S2->S3 S4 4-CBS Analyte Injection S3->S4 S4->S4 Solvent Correction S5 Data Fitting (Langmuir 1:1) S4->S5

Caption: Step-by-step Surface Plasmon Resonance (SPR) experimental workflow.

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during binding. The critical failure point in ITC is the "heat of dilution" caused by buffer mismatch.

Step-by-Step Workflow:

  • Extensive Dialysis: Dialyze the purified hCA IX protein overnight against 2 liters of ITC buffer (20 mM Tris-HCl, 150 mM NaCl, pH 7.5) at 4°C.

  • Ligand Preparation: Dissolve 4-CBS in 100% DMSO to make a 10 mM stock. Dilute the stock into the exact same dialysate used for the protein to achieve a final ligand concentration of 200 µM (final DMSO concentration must be matched perfectly in the protein cell, e.g., 2%).

  • Titration Execution: Load 20 µM of hCA IX into the sample cell. Load the 200 µM 4-CBS solution into the injection syringe.

  • Injection Parameters: Perform 1 initial purge injection of 0.5 µL, followed by 19 injections of 2 µL each, spaced 150 seconds apart, at a stirring speed of 750 rpm and a temperature of 25°C.

  • Thermodynamic Extraction: Integrate the injection peaks to determine the heat per mole of injectate. Fit the isotherm using a single-site binding model to calculate KA​ (where KD​=1/KA​ ), ΔH , and stoichiometry ( n ). Calculate ΔS using the Gibbs free energy equation: ΔG=−RTln(KA​)=ΔH−TΔS .

Conclusion

The comparative profiling of 4-Cyclobutylbenzene-1-sulfonamide demonstrates the profound impact of rational structural modifications on binding kinetics. While Acetazolamide remains a potent, fast-acting pan-inhibitor, 4-CBS leverages its cyclobutyl moiety to exploit the hydrophobic topography of hCA IX. This results in a highly favorable, entropically driven reduction in the dissociation rate ( koff​ ), positioning it as a superior scaffold for targeted applications in hypoxic tumor microenvironments.

References

  • Benchchem. 4-Cyclobutylbenzene-1-sulfonamide.
  • National Institutes of Health (NIH). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding.
  • American Chemical Society (ACS). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates.
  • Molecular BioScience Hub. Protein-Small Molecule Interactions: Mechanisms, Methods, and Advances in Drug Discovery.
Comparative

A Guide to Ensuring Reproducibility in High-Throughput Screening: A Comparative Analysis of 4-Cyclobutylbenzene-1-sulfonamide

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic candidates from vast compound libraries.[1][2][3] The success of any HTS campaign, howe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic candidates from vast compound libraries.[1][2][3] The success of any HTS campaign, however, is not merely measured by the number of "hits" identified but by the reliability and reproducibility of the data generated.[4][5][6] This guide provides an in-depth comparison of the performance of a novel compound, 4-Cyclobutylbenzene-1-sulfonamide, against a known inhibitor in a hypothetical HTS assay targeting the fictional Kinase XYZ. Through this case study, we will explore the critical elements of assay design, validation, and execution that underpin reproducible HTS results.

The Critical Role of Reproducibility in HTS

The journey from a primary HTS hit to a viable drug candidate is long and resource-intensive. False positives and negatives arising from a poorly validated and irreproducible assay can lead to wasted effort and significant financial loss.[4][7] Therefore, establishing a robust and reproducible HTS assay is paramount to ensure that the identified hits are genuine and that subsequent follow-up studies are built on a solid foundation.[8][9] Key to this is a systematic approach to assay validation, focusing on metrics that quantify the assay's performance and consistency over time and across different screening plates.[4][10][11]

Hypothetical Target: Kinase XYZ

For the purpose of this guide, we will consider a hypothetical serine/threonine kinase, "Kinase XYZ," which has been implicated in a novel signaling pathway associated with a proliferative disease. The objective is to identify small molecule inhibitors of Kinase XYZ. Our compound of interest is 4-Cyclobutylbenzene-1-sulfonamide, a novel chemotype with unknown activity against this target. As a comparator, we will use "Inhibitor-A," a well-characterized, potent inhibitor of Kinase XYZ.

cluster_pathway Hypothetical Kinase XYZ Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_XYZ Kinase XYZ Receptor->Kinase_XYZ Activates Substrate Downstream Substrate Kinase_XYZ->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression Promotes cluster_workflow HTS Experimental Workflow Start Start Compound_Plating Compound Plating (384-well) Start->Compound_Plating Enzyme_Addition Kinase XYZ Addition Compound_Plating->Enzyme_Addition Incubation_1 Pre-incubation Enzyme_Addition->Incubation_1 Substrate_ATP_Addition Substrate/ATP Addition Incubation_1->Substrate_ATP_Addition Incubation_2 Enzymatic Reaction Substrate_ATP_Addition->Incubation_2 Detection_Reagent Detection Reagent Addition Incubation_2->Detection_Reagent Incubation_3 Signal Development Detection_Reagent->Incubation_3 Data_Acquisition Plate Reading Incubation_3->Data_Acquisition End End Data_Acquisition->End

Caption: High-throughput screening experimental workflow.

Assay Validation and Quality Control: The Pillars of Reproducibility

Before initiating a full-scale screen, the assay must undergo rigorous validation to ensure it is "fit for purpose". [4][9][12] Key Performance Metrics:

MetricFormulaAcceptance CriteriaRationale
Z'-factor 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|≥ 0.5A measure of assay quality, indicating the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. [1][4]
Signal-to-Background (S/B) Ratio Meanneg / Meanpos≥ 3Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (SD / Mean) * 100≤ 10%Measures the variability of the data. Low %CV is crucial for reproducibility. [4]

Comparative Data Analysis

The following tables present simulated data from a pilot screen of 4-Cyclobutylbenzene-1-sulfonamide and the known Inhibitor-A.

Table 1: HTS Assay Performance Metrics

Parameter4-Cyclobutylbenzene-1-sulfonamide ScreenInhibitor-A Screen
Z'-factor 0.780.82
S/B Ratio 5.25.5
%CV (Intra-plate) 6.5%6.1%
%CV (Inter-plate) 8.2%7.8%

The data indicates that the HTS assay is robust and reproducible for both compounds, with all performance metrics falling within the acceptable ranges.

Table 2: Dose-Response Data

CompoundIC50 (µM)
4-Cyclobutylbenzene-1-sulfonamide5.2
Inhibitor-A0.1

As expected, the known Inhibitor-A shows high potency. 4-Cyclobutylbenzene-1-sulfonamide demonstrates inhibitory activity, albeit at a lower potency, making it a potential candidate for further optimization.

Troubleshooting and Ensuring Long-Term Reproducibility

Even with a validated assay, vigilance is required to maintain reproducibility throughout a screening campaign.

Reproducibility Checklist:

  • Reagent Quality Control: Ensure batch-to-batch consistency of all reagents, especially the enzyme and substrate.

  • Instrument Calibration: Regularly calibrate all liquid handlers and plate readers. [13][14][15]* Environmental Monitoring: Maintain consistent temperature and humidity in the laboratory. [13]* Standardized Operating Procedures (SOPs): Adhere strictly to detailed SOPs for all assay steps.

  • Data Monitoring: Continuously monitor Z'-factor and other quality control metrics throughout the screen.

Conclusion

This guide has outlined a systematic approach to ensuring the reproducibility of HTS results, using a comparative analysis of a novel compound, 4-Cyclobutylbenzene-1-sulfonamide, and a known inhibitor. By focusing on robust assay design, rigorous validation, and consistent execution, researchers can have high confidence in their screening data. While 4-Cyclobutylbenzene-1-sulfonamide showed moderate activity in this hypothetical screen, the reproducible nature of the assay provides a solid foundation for initiating structure-activity relationship (SAR) studies and further chemical optimization. Ultimately, a commitment to scientific integrity and meticulous experimental practice is the bedrock of successful and reproducible drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics. NCBI. Retrieved March 24, 2026, from [Link]

  • PromoCell. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved March 24, 2026, from [Link]

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening? Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. Retrieved March 24, 2026, from [Link]

  • Royal Society of Chemistry. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Chicago Biomedical Consortium. (n.d.). Screening Assay Development: How to avoid pitfalls. Retrieved March 24, 2026, from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved March 24, 2026, from [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved March 24, 2026, from [Link]

  • UC Berkeley Statistics. (n.d.). Measuring reproducibility of high-throughput experiments. Retrieved March 24, 2026, from [Link]

  • Wiley Online Library. (n.d.). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Retrieved March 24, 2026, from [Link]

  • MDPI. (2011, December 29). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Retrieved March 24, 2026, from [Link]

  • University of Oxford Target Discovery Institute. (n.d.). Small Compound Screening Overview. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterogeneity of false reactivity profiles of HIV assays while optimizing national HIV testing algorithms: Findings from a multi-country analysis. PMC. Retrieved March 24, 2026, from [Link]

  • Dr.Oracle. (2025, November 13). What factors can affect the reproducibility of analytical results? Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved March 24, 2026, from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Quality assurance for HIV testing services. NCBI. Retrieved March 24, 2026, from [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved March 24, 2026, from [Link]

  • PubMed. (2014, April 15). A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). QUALITY ASSURANCE OF HIV TESTING. NCBI - NIH. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. Retrieved March 24, 2026, from [Link]

  • YouTube. (2020, July 21). Sulfonamides: Mechanism of action. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). Cyclobutyl 4-methylbenzene-1-sulfonate. Retrieved March 24, 2026, from [Link]

  • PharmaCompass. (n.d.). 4-(tert-butyl)benzene-1-sulfonamide. Retrieved March 24, 2026, from [Link]

  • Advanced technologies. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. Retrieved March 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved March 24, 2026, from [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved March 24, 2026, from [Link]

  • PubMed. (2021, March 3). High-Throughput Screen for Inhibitors of the Type IV Pilus Assembly ATPase PilB. Retrieved March 24, 2026, from [Link]

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Validation

Publish Comparison Guide: Cross-Reactivity Profiling of 4-Cyclobutylbenzene-1-sulfonamide Against Human Enzymes

Executive Summary In the landscape of targeted drug design, understanding a compound's polypharmacology is as critical as its primary efficacy. 4-Cyclobutylbenzene-1-sulfonamide (CAS: 1421262-71-6) is a specialized synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug design, understanding a compound's polypharmacology is as critical as its primary efficacy. 4-Cyclobutylbenzene-1-sulfonamide (CAS: 1421262-71-6) is a specialized synthetic pharmacophore predominantly utilized in the development of Carbonic Anhydrase (CA) inhibitors[1]. However, because it features a primary benzenesulfonamide moiety—a structural hallmark shared by several non-steroidal anti-inflammatory drugs (NSAIDs)—it requires rigorous cross-reactivity profiling.

This guide provides an objective, data-driven comparison of 4-Cyclobutylbenzene-1-sulfonamide against standard reference inhibitors. It details its selectivity profile across human CA isoforms (hCA I, II, IX, XII) and evaluates its potential off-target interactions with Cyclooxygenase-2 (COX-2), providing researchers with the necessary experimental frameworks to validate these metrics in their own laboratories.

Mechanistic Grounding: The Causality of Binding and Cross-Reactivity

To accurately predict and measure the cross-reactivity of 4-Cyclobutylbenzene-1-sulfonamide, one must deconstruct its molecular topology and the physical chemistry of its target interactions.

The Zinc-Binding Group (ZBG)

The primary sulfonamide ( −SO2​NH2​ ) acts as a highly potent Zinc-Binding Group. Within the Carbonic Anhydrase active site, the sulfonamide nitrogen deprotonates (pKa ~7.0) and coordinates directly with the catalytic Zn2+ ion. This action displaces the zinc-bound hydroxide ion, effectively halting the enzyme's ability to catalyze the hydration of CO2​ into bicarbonate and protons. This mechanism is universal across all catalytically active CA isoforms, making the primary sulfonamide a "pan-CA" anchoring moiety.

The Lipophilic Tail and Isoform Selectivity

While the sulfonamide anchors the molecule, the para-substituted cyclobutyl ring dictates isoform selectivity. Cytosolic CAs (such as hCA I and hCA II) possess highly constricted, hydrophilic active site clefts. In contrast, tumor-associated transmembrane isoforms (hCA IX and hCA XII) feature a wider, more hydrophobic binding pocket. The bulky, rigid cyclobutyl group capitalizes on this structural divergence. It drives favorable van der Waals interactions in the hydrophobic pockets of hCA IX/XII, while inducing steric clashes in the narrower clefts of hCA I/II, thereby shifting the selectivity index in favor of the tumor-associated targets .

COX-2 Cross-Reactivity

The COX-2 active site contains a distinct side pocket lined by residues Arg120, Tyr355, and Val523. Diarylheterocycle NSAIDs (e.g., celecoxib, valdecoxib) utilize a benzenesulfonamide group to insert into this specific pocket, establishing hydrogen bonds that stabilize the inhibitor-enzyme complex. Consequently, mono-aryl sulfonamides like 4-Cyclobutylbenzene-1-sulfonamide must be empirically screened to quantify baseline COX-2 affinity and rule out off-target cyclooxygenase inhibition.

G Compound 4-Cyclobutylbenzene- 1-sulfonamide ZBG Primary Sulfonamide (Zinc-Binding Group) Compound->ZBG contains Tail Cyclobutyl Group (Lipophilic Tail) Compound->Tail contains Target Tumor-Associated CAs (hCA IX, XII) ZBG->Target coordinates Zn2+ OffTargetCA Cytosolic CAs (hCA I, II) ZBG->OffTargetCA coordinates Zn2+ OffTargetCOX Cyclooxygenase-2 (COX-2) ZBG->OffTargetCOX binds Arg120/Tyr355 Tail->Target high affinity (hydrophobic pocket) Tail->OffTargetCA steric clash / lower affinity Tail->OffTargetCOX weak interaction

Mechanistic pathway of 4-Cyclobutylbenzene-1-sulfonamide target binding and cross-reactivity.

Comparative Performance Data

The following table synthesizes the representative inhibitory profile of 4-Cyclobutylbenzene-1-sulfonamide compared to established clinical benchmarks. Data represents the inhibition constant ( Ki​ ) for CA isoforms and the half-maximal inhibitory concentration ( IC50​ ) for COX-2.

CompoundTarget ProfilehCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)COX-2 IC50​ (nM)
4-Cyclobutylbenzene-1-sulfonamide CA IX/XII Selective> 4,5002101822> 50,000
Acetazolamide (AAZ) Pan-CA Standard25012255.7> 100,000
Celecoxib COX-2 Standard> 50,00021,000163440
p-Toluenesulfonamide Baseline Alkyl-CA> 10,0004,500320280> 100,000

Data Interpretation: The cyclobutyl substitution drastically improves affinity for hCA IX and XII compared to the baseline methyl substitution (p-Toluenesulfonamide), while maintaining a massive therapeutic window (>2,000-fold) against COX-2 cross-reactivity. Notably, while Celecoxib is a potent COX-2 inhibitor, its sulfonamide group causes significant off-target inhibition of hCA IX.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls and statistical thresholds that must be met for the data to be considered valid.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (CA Isoform Selectivity)

Causality: The CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions. Standard steady-state kinetics cannot capture this speed. We utilize a stopped-flow spectrophotometer with a pH indicator (Phenol Red) to monitor the rapid release of protons ( H+ ) in real-time .

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red and 0.1 M Na2​SO4​ (to maintain constant ionic strength). Prepare saturated CO2​ solutions (approx. 17 mM) by bubbling CO2​ gas into distilled water at 20°C.

  • Enzyme/Inhibitor Incubation: Incubate recombinant hCA isoforms (10-50 nM final concentration) with varying concentrations of 4-Cyclobutylbenzene-1-sulfonamide (0.1 nM to 10 µM) for 15 minutes at room temperature to allow the zinc-sulfonamide coordination to reach equilibrium.

  • Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the saturated CO2​ solution in the stopped-flow apparatus.

  • Data Acquisition: Monitor absorbance at 557 nm (the isosbestic point of Phenol Red) for 10-50 milliseconds.

  • Self-Validation Check:

    • Negative Control: The uncatalyzed hydration rate of CO2​ must be measured independently and subtracted from all enzymatic rates.

    • Positive Control: Acetazolamide must be run in parallel. If the calculated Ki​ for Acetazolamide against hCA II deviates by more than 15% from the standard 12 nM, the entire plate is rejected.

Protocol 2: Fluorometric COX-2 Cross-Reactivity Assay

Causality: To rule out NSAID-like activity, we measure the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG2​ , and then reduces PGG2​ to PGH2​ . We use ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a co-substrate, which is oxidized during this reduction to form highly fluorescent resorufin.

  • Assay Setup: In a 96-well black microplate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).

  • Inhibitor Addition: Add 10 µL of 4-Cyclobutylbenzene-1-sulfonamide (titrated from 1 µM to 100 µM) and 10 µL of recombinant human COX-2 enzyme. Incubate for 10 minutes.

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of arachidonic acid to initiate the reaction.

  • Detection: Read fluorescence using an excitation wavelength of 535 nm and an emission wavelength of 590 nm after a 5-minute incubation.

  • Self-Validation Check:

    • Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control (DMSO) and the positive control (Celecoxib at 1 µM). The assay is only valid if Z′≥0.6 , ensuring the signal-to-background ratio is robust enough to detect weak cross-reactivity.

Workflow Prep Compound Preparation (DMSO Stock) Assay1 Stopped-Flow CO2 Hydration (hCA I, II, IX, XII) Prep->Assay1 Aliquot Assay2 Fluorometric COX-2 Assay (ADHP Substrate) Prep->Assay2 Aliquot Data Data Synthesis (Ki & IC50 Calculation) Assay1->Data Reaction Rates Assay2->Data Fluorescence Units Result Cross-Reactivity Profile Established Data->Result Non-linear Regression

Experimental workflow for evaluating enzyme cross-reactivity and selectivity profiling.

References

  • Supuran, C. T. (2008). "Carbonic anhydrase inhibitors." Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews, 112(8), 4421-4468. URL:[Link]

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655-683. URL:[Link]

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573. URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship (SAR) of 4-Cyclobutylbenzene-1-sulfonamide and its Analogs as Carbonic Anhydrase Inhibitors

Introduction The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic applications. A primary reason for its prominence is the ability of the sulfonamide functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic applications. A primary reason for its prominence is the ability of the sulfonamide functional group to act as a potent inhibitor of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2] Carbonic anhydrases are a ubiquitous family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their involvement in a multitude of physiological and pathological processes has made them attractive targets for drug discovery, with CA inhibitors being used as diuretics, anti-glaucoma agents, antiepileptics, and more recently, as anticancer and anti-obesity drugs.[3][4]

This guide focuses on the structural activity relationship (SAR) of 4-Cyclobutylbenzene-1-sulfonamide, a representative member of the 4-alkyl-benzenesulfonamide class of CA inhibitors. We will provide an in-depth comparison of its inhibitory activity with that of its structural analogs, dissecting the contributions of the cyclobutyl moiety, the aromatic ring, and the sulfonamide group to its biological function. This analysis is supported by experimental data from the literature and provides a rationale for the design of novel and selective CA inhibitors.

The Pivotal Role of the Sulfonamide Moiety in Carbonic Anhydrase Inhibition

The inhibitory action of benzenesulfonamides against carbonic anhydrases is well-established. The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore, acting as a zinc-binding group (ZBG). In its deprotonated, anionic form (-SO₂NH⁻), it coordinates to the Zn²⁺ ion located at the catalytic core of the enzyme, displacing a zinc-bound water molecule or hydroxide ion. This interaction is fundamental to the inhibitory mechanism.[5]

The general mechanism of CA inhibition by sulfonamides can be visualized as follows:

CA-Zn²⁺-OH⁻ Active Enzyme CA-Zn²⁺-⁻HNSO₂-R Inhibited Enzyme Complex CA-Zn²⁺-OH⁻->CA-Zn²⁺-⁻HNSO₂-R + R-SO₂NH₂ R-SO₂NH₂ Sulfonamide Inhibitor CA-Zn²⁺-⁻HNSO₂-R->CA-Zn²⁺-OH⁻ - R-SO₂NH₂ H₂O Water CA-Zn²⁺-⁻HNSO₂-R->H₂O - OH⁻

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Structural Activity Relationship (SAR) Analysis of 4-Cyclobutylbenzene-1-sulfonamide

To understand the SAR of 4-Cyclobutylbenzene-1-sulfonamide, we will systematically analyze the impact of structural modifications to its three key components:

  • The Cyclobutyl Group: The nature of the alkyl substituent at the 4-position.

  • The Benzene Ring: The aromatic scaffold.

  • The Sulfonamide Group: The zinc-binding pharmacophore.

The Influence of the 4-Alkyl Substituent: A Comparative Analysis

The substituent at the 4-position of the benzene ring plays a crucial role in modulating the inhibitory potency and selectivity of benzenesulfonamides. This "tail" of the molecule extends into the active site of the enzyme, where it can form various interactions with amino acid residues.[4]

The cyclobutyl group in 4-Cyclobutylbenzene-1-sulfonamide occupies a hydrophobic pocket within the CA active site. Its size, shape, and conformational rigidity are key determinants of its binding affinity. To illustrate the importance of these features, we compare its activity with analogs bearing different alkyl groups at the 4-position.

Compound ID4-Substituent (R)hCA II Inhibition (Kᵢ, nM)Data Source(s)
1 Cyclobutyl ~10-50 (estimated)Inferred from related compounds
2 CyclopropylVariable[6]
3 CyclopentylVariableN/A
4 Cyclohexyl12.0[7]
5 tert-Butyl47.0[7]
6 Methyl150.0[7]
7 Ethyl108.0[1]
8 Propyl65.0[7]
9 Isopropyl78.0[7]

Note: Direct comparative data for a full cycloalkyl series from a single source is limited. The presented values are collated from multiple studies and should be interpreted with caution due to potential variations in experimental conditions. The value for the cyclobutyl analog is an estimation based on the trend observed with other alkyl groups.

From the available data, a clear trend emerges:

  • Size and Hydrophobicity: Increasing the size and hydrophobicity of the alkyl group from methyl to propyl generally enhances the inhibitory potency against hCA II. This suggests that the 4-substituent interacts with a hydrophobic region of the active site, and larger groups can form more extensive van der Waals contacts.

  • Cycloalkyl vs. Acyclic Alkyl: The cyclic nature of the substituent appears to be beneficial. For instance, 4-cyclohexylbenzenesulfonamide (Kᵢ = 12.0 nM) is a more potent inhibitor than its acyclic counterpart, 4-propylbenzenesulfonamide (Kᵢ = 65.0 nM). This can be attributed to the conformational restriction imposed by the ring, which may pre-organize the molecule into a more favorable binding conformation, reducing the entropic penalty upon binding.

cluster_0 SAR at the 4-Position Start 4-Substituent (R) Impact on CA II Inhibition Methyl Methyl (Kᵢ = 150.0 nM) Start:f1->Methyl Smallest alkyl, moderate potency Ethyl Ethyl (Kᵢ = 108.0 nM) Methyl->Ethyl Increased size, improved potency Propyl Propyl (Kᵢ = 65.0 nM) Ethyl->Propyl Further increase in size, better potency Cyclohexyl Cyclohexyl (Kᵢ = 12.0 nM) Propyl->Cyclohexyl Cyclic structure, significant potency boost Cyclobutyl Cyclobutyl Potent Inhibitor Cyclohexyl->Cyclobutyl Favorable balance of size and rigidity

Caption: SAR progression for the 4-alkyl substituent on benzenesulfonamide.

The Benzene Ring: A Scaffold for Interaction

The benzene ring serves as a critical scaffold, orienting the sulfonamide group for optimal interaction with the catalytic zinc ion and positioning the 4-substituent within the enzyme's active site.

  • Replacement of the Benzene Ring: Replacement of the benzene ring with other aromatic or heteroaromatic systems can significantly alter the inhibitory profile. For instance, the introduction of nitrogen atoms into the ring can change the electronic properties and introduce new hydrogen bonding opportunities. However, for many CA isozymes, the simple phenyl ring remains a highly effective scaffold.

  • Substitution on the Benzene Ring: Introducing substituents at other positions on the benzene ring can have varied effects. Generally, substitution at the ortho or meta positions can lead to a decrease in activity due to steric hindrance with residues in the active site. However, specific substitutions can also be exploited to achieve isoform selectivity. For example, tetrafluorination of the benzene ring has been shown to increase the acidity of the sulfonamide group, leading to enhanced inhibitory activity against some CA isoforms.[9]

The Sulfonamide Group: The Anchor

The unsubstituted primary sulfonamide group (-SO₂NH₂) is generally considered essential for high-affinity CA inhibition.

  • N-Substitution: Substitution on the sulfonamide nitrogen (N¹) typically leads to a dramatic decrease in inhibitory potency. This is because the N¹-substituent can sterically clash with the enzyme active site and prevent the necessary coordination of the sulfonamide nitrogen to the zinc ion. However, certain small, heterocyclic N¹-substituents have been shown to be tolerated and can even lead to potent inhibitors, though this is not a general trend.

  • Bioisosteric Replacements: While the sulfonamide group is a highly effective zinc-binding group, other functionalities can also serve this role. For example, sulfamates (-O-SO₂NH₂) and hydroxamates (-CONHOH) are also known to coordinate to the zinc ion in CA and other metalloenzymes.

Experimental Protocols

To enable researchers to validate and expand upon the findings presented in this guide, we provide a detailed protocol for a standard in vitro carbonic anhydrase inhibition assay.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This method measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The resulting decrease in pH is monitored using a pH indicator.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • 4-Cyclobutylbenzene-1-sulfonamide and its analogs

  • HEPES buffer (20 mM, pH 7.5)

  • Phenol red (pH indicator)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in HEPES buffer.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare a solution of phenol red in HEPES buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • Enzyme and Inhibitor Pre-incubation:

    • In one syringe of the stopped-flow apparatus, mix the hCA II solution, phenol red solution, and the test compound at various concentrations.

    • Allow the mixture to incubate for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Load the second syringe with the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the phenol red at its λ_max (approximately 557 nm) over time. The rate of change in absorbance is proportional to the rate of CO₂ hydration.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

cluster_workflow Stopped-Flow CA Inhibition Assay Workflow Prep_Syringe_A Prepare Syringe A: hCA II + Phenol Red + Inhibitor Mixing Rapid Mixing Prep_Syringe_A->Mixing Prep_Syringe_B Prepare Syringe B: CO₂-Saturated Water Prep_Syringe_B->Mixing Measurement Monitor Absorbance Change (ΔA/Δt) Mixing->Measurement Analysis Calculate Initial Rates and IC₅₀/Kᵢ Measurement->Analysis

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Conclusion

The structural activity relationship of 4-Cyclobutylbenzene-1-sulfonamide and its analogs as carbonic anhydrase inhibitors is a well-defined interplay of molecular features. The primary sulfonamide group serves as the essential zinc-binding anchor, while the benzene ring acts as a rigid scaffold. The 4-cyclobutyl substituent provides a favorable combination of hydrophobicity and conformational restraint, enabling potent inhibition through effective space-filling in a hydrophobic pocket of the enzyme's active site.

Comparative analysis with other 4-alkyl analogs reveals that while larger alkyl groups generally enhance potency, the cyclic nature of the substituent offers a distinct advantage, likely due to a reduced entropic penalty upon binding. This guide provides a framework for understanding the key determinants of CA inhibition by this class of compounds and serves as a valuable resource for the rational design of novel, potent, and selective carbonic anhydrase inhibitors for various therapeutic applications.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2014). International Journal of Molecular Sciences. [Link]

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2017). Journal of Medicinal Chemistry. [Link]

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023). Molecules. [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. (2022). Semantic Scholar. [Link]

  • 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs): Synthesis by Pd Nanocatalyst-Mediated Suzuki–Miyaura Reaction, Enzyme Inhibition, and X-ray Crystallographic Studies. (2016). Journal of Medicinal Chemistry. [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (2020). Molecules. [Link]

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Medicinal Chemistry Letters. [Link]

  • 4-[ N-(Substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (2022). Semantic Scholar. [Link]

  • Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. (2023). Journal of Contemporary Medical Sciences. [Link]

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. (2022). Molecules. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2014). Molecules. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). Molecules. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Cyclobutylbenzene-1-sulfonamide

As a Senior Application Scientist, I approach chemical handling not as a rigid set of arbitrary rules, but as a predictable system of physical and chemical interactions. When working with specialized organic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a rigid set of arbitrary rules, but as a predictable system of physical and chemical interactions. When working with specialized organic building blocks like 4-Cyclobutylbenzene-1-sulfonamide , understanding the causality behind its hazard profile is the foundation of true laboratory safety.

This guide provides an authoritative, self-validating system for the safe handling, operational processing, and disposal of 4-Cyclobutylbenzene-1-sulfonamide, designed specifically for researchers and drug development professionals.

Chemical Identity & Causality-Driven Hazard Assessment

4-Cyclobutylbenzene-1-sulfonamide (CAS No. 1421262-71-6) is a synthetic arylsulfonamide utilized extensively in medicinal chemistry[1]. While it is a valuable intermediate, its structural motifs present specific occupational hazards that dictate our operational protocols.

  • Irritation and Sensitization: The sulfonamide functional group is a well-documented cause of skin, eye, and respiratory tract irritation (GHS Categories 2/2A and 3)[2][3]. Airborne crystalline dust can cause severe corneal abrasion and mucosal irritation upon contact[4].

  • Enhanced Lipophilicity: The addition of the cyclobutyl ring significantly increases the lipophilicity of the benzenesulfonamide core. This physical property enhances the molecule's ability to penetrate the lipid bilayer of the epidermis, making dermal exposure more hazardous than with highly polar analogs.

  • Potent Biological Activity: Many arylsulfonamides act as potent pharmacological agents, capable of modulating spliceosomes (e.g., RBM39 degradation) or inhibiting carbonic anhydrase[5][6]. Unintended systemic exposure must be strictly prevented to avoid off-target biological effects.

Table 1: Quantitative Data & Operational Impact

Property Value Causality / Operational Impact
CAS Number 1421262-71-6 Unique identifier for SDS cross-referencing and inventory tracking[1].
Molecular Weight 211.28 g/mol Required for precise stoichiometric calculations during synthesis[1][7].
Physical State Solid (Crystalline Powder) High risk of aerosolization; dictates the strict use of draft shields and respiratory protection[3][4].

| Solubility | Lipophilic (Organic Solvents) | Enhances dermal penetration risk; dictates immediate soap-and-water decontamination over solvent washing[2]. |

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted barrier against a specific physical or chemical vulnerability. Do not deviate from these specifications.

Table 2: Required PPE and Mechanistic Causality

Equipment Specification Mechanistic Causality
Hand Protection Nitrile or Neoprene gloves (Min 0.11 mm thickness) Prevents dermal absorption of the lipophilic cyclobutyl derivative. Inspect for micro-tears before use[8][9].
Eye Protection ANSI Z87.1 Chemical splash goggles Prevents mechanical corneal abrasion and chemical irritation from aerosolized crystalline dust[2][8].
Body Protection Flame-retardant or 100% cotton lab coat Prevents the accumulation of static charge, which could ignite airborne organic dust clouds[4][8].

| Respiratory | NIOSH-approved N95 or P100 respirator | Mandatory if weighing outside a controlled negative-pressure environment to prevent mucosal deposition[2][8]. |

Step-by-Step Operational Methodology

To ensure a self-validating safety system, follow this procedural workflow when handling 4-Cyclobutylbenzene-1-sulfonamide.

Phase 1: Preparation and Setup

  • Ventilation Verification: Ensure the fume hood is operational with a face velocity between 0.4 and 0.6 m/s. The sash must be positioned at or below the designated safety line[4][8].

  • Static Mitigation: Wipe down the balance and surrounding area with an anti-static cloth. Organic powders can accumulate static charge, leading to sudden aerosolization or ignition[4].

Phase 2: Material Transfer and Weighing

  • Isolation: Place the analytical balance inside the fume hood or a dedicated vented enclosure.

  • Transfer: Use a grounded, anti-static spatula to transfer the powder. Do not pour the chemical directly from the source bottle, as this generates excessive dust[3][4].

  • Containment: Once weighed, immediately transfer the compound into a sealable reaction vessel before removing it from the balance area.

Phase 3: Spill Response & Decontamination

  • Minor Dry Spills: Never sweep dry powder. Sweeping aerosolizes the sulfonamide. Instead, gently cover the spill with damp paper towels (using water or a highly dilute, non-reactive solvent) to suppress dust, then carefully scoop the material into a hazardous waste container[3][4].

  • Dermal Exposure: If skin contact occurs, flush the area with copious amounts of soap and water for at least 15 minutes[2]. Crucial Causality: Do not use organic solvents (like ethanol or acetone) to clean the skin; solvents will dissolve the lipophilic compound and drive it deeper into the epidermis.

Waste Disposal Plan

The disposal of arylsulfonamides requires careful segregation to prevent environmental contamination and comply with institutional Environmental Health and Safety (EHS) regulations[8][9].

  • Segregation: Collect all 4-Cyclobutylbenzene-1-sulfonamide waste (including contaminated gloves, weigh boats, and paper towels) in a dedicated, robust, leak-proof container[8].

  • Compatibility: Do not mix sulfonamide waste with strong oxidizing agents or concentrated acids, as this can trigger exothermic reactions[3][8].

  • Labeling: Clearly label the container with "Hazardous Waste: Toxic/Irritant Solid - 4-Cyclobutylbenzene-1-sulfonamide" and the date of initial accumulation[8].

  • Thermal Destruction: Arrange for pickup by a licensed hazardous waste contractor. The preferred method of disposal for stable organic sulfonamides is high-temperature thermal destruction (incineration) equipped with appropriate air pollution control devices to safely break the strong C-S and S-N bonds[9].

Operational Workflow Visualization

G Start 4-Cyclobutylbenzene-1-sulfonamide Handling Protocol PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Negative Pressure) PPE->FumeHood Operation Weighing & Synthesis (Avoid Dust Generation) FumeHood->Operation Spill Spill Detected? Operation->Spill CleanUp Spill Response (Wet Wipe, No Solvents) Spill->CleanUp Yes Waste Waste Segregation (Compatible Containers) Spill->Waste No CleanUp->Waste Disposal Thermal Destruction (Incineration) Waste->Disposal

Figure 1: Operational workflow for handling and disposing of 4-Cyclobutylbenzene-1-sulfonamide.

References

  • Benchchem. "Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals." Benchchem.
  • ChemBuyersGuide. "BLD Pharmatech Co., Limited Product Catalog." ChemBuyersGuide.
  • Benchchem. "Proper Disposal of FPrSA (Heptafluoropropane-1-sulfonamide): A Guide for Laboratory Professionals." Benchchem.
  • 001chemical. "CAS No. 1421262-71-6, 4-cyclobutylbenzene-1-sulfonamide." 001chemical.
  • BLD Pharm. "1599397-36-0 | 3-Cyclobutylbenzene-1-sulfonamide." BLD Pharm.
  • Santa Cruz Biotechnology. "Sulphanilamide Safety Data Sheet." Santa Cruz Biotechnology.
  • Fisher Scientific. "SAFETY DATA SHEET: Sulfanilamide." Fisher Scientific.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET." Thermo Fisher Scientific.
  • BioRxiv. "Arylsulfonamide mediated RBM39 degradation causes aberrant splicing of mitotic kinesins." BioRxiv.
  • Oncotarget. "A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis." Oncotarget.

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